3-Benzyloxy-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYABRIJPUVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324524 | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-68-2 | |
| Record name | 3-(Benzyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4799-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyloxy-1-propanol
This technical guide provides a comprehensive overview of 3-Benzyloxy-1-propanol (CAS No. 4799-68-2), a versatile organic building block. The information is tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry, offering detailed data on its properties, synthesis, and safety protocols.
Core Properties and Specifications
This compound is a colorless liquid with the chemical formula C10H14O2.[1] It is commonly utilized as an intermediate in various organic syntheses.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 4799-68-2 | [1][2][3][4] |
| Molecular Formula | C10H14O2 | [1][5] |
| Molecular Weight | 166.22 g/mol | [1][3] |
| Appearance | Colorless to almost colorless transparent liquid | [2][5] |
| Boiling Point | 111-114 °C at 2 mmHg | [3][4] |
| Density | 1.049 g/mL at 25 °C | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Purity | >97% (GC) | [2][3] |
| InChI Key | FUCYABRIJPUVAT-UHFFFAOYSA-N | [3][5] |
| SMILES | OCCCCOCc1ccccc1 | [3][5] |
Safety and Handling
This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[3] It is considered a combustible liquid and should be stored accordingly.[3][7]
Synthesis Protocols
Several synthetic routes for this compound have been documented. The following are detailed experimental protocols for its preparation.
Method 1: Synthesis from 1,3-Propanediol (B51772) and Benzyl (B1604629) Chloride
This method utilizes potassium hydroxide (B78521) as a base to facilitate the reaction between 1,3-propanediol and benzyl chloride.
Experimental Protocol:
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).
-
Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as a dehydrating agent and base.
-
While stirring at 90°C, add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.
-
Increase the temperature to 130°C and maintain the reaction for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an extraction using a water/diethyl ether separation.
-
Remove the solvent from the organic phase via rotary evaporation under reduced pressure.
-
Purify the crude product by reduced pressure distillation to obtain this compound as a colorless oily product.[1]
Method 2: Synthesis using Potassium-t-butoxide
This alternative method employs potassium-t-butoxide as the base and is conducted at a lower temperature.
Experimental Protocol:
-
In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (B95107) (500 mL).
-
Cool the solution to an internal temperature of 0°C using an ice/salt bath.
-
Add potassium-t-butoxide (56 g, 0.5 mol) in portions, ensuring the internal temperature does not exceed 20°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into 2N HCl (1 L) and water (1 L).
-
Saturate the aqueous phase with NaCl and extract with ether (1.5 L).
-
Wash the organic phase with water (3 x), dry over Na2SO4, and evaporate the solvent to yield a crude oil.
-
Distill the oil under high vacuum (0.05 mmHg) to yield pure this compound, collecting the fraction at 95°-105°C.[8]
Synthetic Workflow and Logical Relationships
The synthesis of this compound from 1,3-propanediol and benzyl chloride can be visualized as a straightforward workflow. The following diagram illustrates the key steps and transformations.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a benzyl-protected ether, allows for selective chemical transformations. For instance, it can be used in the synthesis of 1-benzyloxy-3-iodopropane.[4] The selective cleavage of the C3-O bond in the presence of a ruthenium catalyst highlights its utility in more complex synthetic pathways.[4] While direct involvement in specific signaling pathways is not prominently documented, its role as a precursor in the synthesis of biologically active molecules underscores its importance in drug discovery and development. The benzyl protecting group can be readily removed to unveil a primary alcohol, enabling further functionalization in multi-step syntheses.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(ベンジルオキシ)-1-プロパノール | 3-(Benzyloxy)-1-propanol | 4799-68-2 | 東京化成工業株式会社 [tcichemicals.com]
- 3. 3-苄氧基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 4799-68-2 [chemicalbook.com]
- 5. 436570050 [thermofisher.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 3-Benzyloxy-1-propanol from 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-benzyloxy-1-propanol from 1,3-propanediol (B51772). This process, a cornerstone of synthetic organic chemistry, is pivotal for the creation of versatile building blocks used in the development of complex molecules and active pharmaceutical ingredients (APIs). The primary synthetic route is the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[1][2][3][4] This guide details various experimental protocols, presents key quantitative data in a structured format, and illustrates the general workflow of the synthesis and purification process.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the final product is provided in the table below.
| Property | 1,3-Propanediol | This compound |
| Molecular Formula | C₃H₈O₂ | C₁₀H₁₄O₃ |
| Molecular Weight | 76.09 g/mol | 182.22 g/mol [5][6] |
| Boiling Point | 213 °C | ~95-106 °C at 0.05-1.5 mmHg[7][8] |
| Appearance | Colorless liquid | Colorless oily liquid[9] |
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound from 1,3-propanediol is typically achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.[1][2][3][10] In this specific application, the selective monobenzylation of the symmetrical 1,3-propanediol is the desired outcome.
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, with variations in the base, solvent, and reaction conditions. Below are detailed protocols from the scientific literature.
Method 1: Using Potassium-t-butoxide in Tetrahydrofuran (B95107)
This method employs potassium-t-butoxide as the base and tetrahydrofuran (THF) as the solvent.
-
Reaction Setup: A solution of 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran is prepared in a 2 L flask and cooled to an internal temperature of 0°C using an ice/salt mixture.[7]
-
Reagent Addition: Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, ensuring the temperature is maintained below 20°C.[7]
-
Reaction: The mixture is stirred at room temperature overnight.[7]
-
Workup and Extraction: The reaction mixture is then poured into 1 L of 2N HCl and 1 L of water. After saturation with NaCl, the mixture is extracted with 1.5 L of ether. The organic phase is washed three times with water, dried over Na₂SO₄, and the solvent is evaporated to yield a crude oil.[7]
-
Purification: The crude product is purified by distillation under vacuum (0.05 mmHg) to yield pure this compound as a colorless liquid.[7]
Method 2: Using Potassium Hydroxide (B78521) with Benzyl Chloride
This protocol utilizes potassium hydroxide as the base and benzyl chloride as the alkylating agent, with 1,3-propanediol itself acting as a solvent.
-
Initial Step: 1,3-propanediol (60 g, 0.79 mol) is added to a 500 ml round bottom flask, followed by the addition of solid potassium hydroxide (17.7 g, 0.32 mol) to remove trace moisture.[9]
-
Reaction: While stirring at 90°C, benzyl chloride (39.8 g, 0.32 mol) is added dropwise. The temperature is then increased to 130°C and the reaction is maintained for 2 hours.[9]
-
Workup and Purification: After cooling to room temperature, the organic phase is extracted using a water/diethyl ether separation. The solvent is removed by rotary evaporation under reduced pressure, followed by distillation under reduced pressure to obtain a colorless oily product.[9]
Method 3: Using Potassium Hydroxide in Xylene
This variation uses xylene as a co-solvent with potassium hydroxide.
-
Reagent Preparation: A solution of potassium hydroxide (112 g, 2.0 mol) is prepared in a mixture of 100 ml of xylene and 304 g of 1,3-propanediol.[8]
-
Reaction: Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution at 50°-60°C. The mixture is then heated at 100°C for 2 hours.[8]
-
Extraction and Purification: After cooling, 400 ml of water is added, and the mixture is extracted twice with 600 ml of methylene (B1212753) chloride. The combined organic extracts are washed three times with 400 ml of water, dried over MgSO₄, filtered, and evaporated to a yellow oil. The final product is obtained by vacuum distillation.[8]
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocols.
| Method | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 [7] | 1,3-Propanediol, Benzyl Bromide | Potassium-t-butoxide | Tetrahydrofuran | 0 to Room Temp. | Overnight | 70 |
| 2 [9] | 1,3-Propanediol, Benzyl Chloride | Potassium Hydroxide | (1,3-Propanediol) | 90 - 130 | 2 | 77 |
| 3 [8] | 1,3-Propanediol, Benzyl Chloride | Potassium Hydroxide | Xylene | 50 - 100 | 2 | Not explicitly stated |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,3-propanediol is a well-established and versatile procedure in organic synthesis. The Williamson ether synthesis provides a reliable method for its preparation, with several variations in reaction conditions allowing for optimization based on available reagents and equipment. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully and efficiently produce this valuable chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL CAS#: 17325-85-8 [amp.chemicalbook.com]
- 6. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 3-Benzyloxy-1-propanol. The information is curated to support its application in research, development, and synthetic chemistry.
Core Physicochemical Data
The essential molecular and physical properties of this compound are summarized below. This data is fundamental for reaction stoichiometry, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4] |
| Linear Formula | C₆H₅CH₂O(CH₂)₃OH[5] |
| Molecular Weight | 166.22 g/mol [1][2][5][6] |
| Appearance | Clear, colorless liquid |
| Density | 1.049 g/mL at 25 °C[5][7] |
| Boiling Point | 111-114 °C at 2 mmHg[5][7] |
| CAS Number | 4799-68-2[1][3][5][6][7] |
Chemical Identity and Structure
This compound is an organic compound classified as a monobenzyl ether of 1,3-propanediol. Its structure, featuring a flexible propanol (B110389) chain and a benzyl (B1604629) ether group, makes it a versatile intermediate in organic synthesis.
Caption: Overview of this compound's identifiers and properties.
Experimental Applications and Synthesis
As an organic building block, this compound is primarily utilized in synthetic chemistry. One common application is its use in the synthesis of other molecules, such as 1-benzyloxy-3-iodopropane.[7] The workflow for such a conversion typically involves the substitution of the hydroxyl group.
While detailed experimental protocols are proprietary and vary by laboratory, a generalized workflow for the conversion of an alcohol to an iodide is presented below. This process commonly involves an iodinating agent.
Caption: A typical workflow for the synthesis of 1-benzyloxy-3-iodopropane.
Currently, there is a lack of publicly available data on the involvement of this compound in specific biological signaling pathways. Its primary role is established as a precursor and intermediate in chemical manufacturing and research. Further studies would be required to determine any potential biological activity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | C10H14O2 | CID 347971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 4799-68-2 [sigmaaldrich.com]
- 6. 4799-68-2|3-(Benzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 7. This compound | 4799-68-2 [chemicalbook.com]
Spectroscopic Analysis of 3-Benzyloxy-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 3-Benzyloxy-1-propanol, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.39 - 7.27 | Multiplet | 5H | Ar-H |
| 4.52 | Singlet | 2H | Ph-CH₂-O |
| 3.76 | Triplet | 2H | O-CH₂-CH₂ |
| 3.65 | Triplet | 2H | HO-CH₂-CH₂ |
| 1.91 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| 1.75 | Broad Singlet | 1H | OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 127.7 | Ar-CH |
| 127.6 | Ar-CH |
| 73.2 | Ph-CH₂-O |
| 69.8 | O-CH₂-CH₂ |
| 61.8 | HO-CH₂-CH₂ |
| 32.1 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Strong, Broad | O-H stretch (alcohol) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2940, 2860 | Medium | C-H stretch (aliphatic) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (ether and alcohol) |
| 740, 695 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 166 | Low | [M]⁺ (Molecular Ion) |
| 108 | Moderate | [M - C₃H₆O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
| 57 | Moderate | [C₃H₅O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Background Spectrum: Record a background spectrum of the clean KBr/NaCl plates.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic data acquisition and structural analysis.
Chemical structure and IUPAC name of 3-Benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Benzyloxy-1-propanol, a versatile organic building block. It details its chemical identity, physical properties, synthesis, and characterization, presenting data in a structured format for scientific and research applications.
Chemical Identity and Structure
This compound, also known as 1,3-propanediol (B51772) monobenzyl ether, is an organic compound featuring both an ether and a primary alcohol functional group.[1] Its unique structure makes it a useful intermediate in various organic syntheses.[1][2]
-
IUPAC Name: 3-(benzyloxy)propan-1-ol[3]
The chemical structure consists of a propanol (B110389) backbone where the oxygen atom at position 3 is protected by a benzyl (B1604629) group.
Physicochemical Properties
The quantitative properties of this compound are summarized below. These values are critical for experimental design, including reaction setup and purification procedures.
| Property | Value | Reference(s) |
| Molecular Weight | 166.22 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 111-114 °C at 2 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.516 | [1] |
Synthesis Protocol
A common method for the synthesis of this compound involves the Williamson ether synthesis, reacting 1,3-propanediol with benzyl chloride in the presence of a base.[4][6]
Materials:
-
1,3-propanediol
-
Potassium hydroxide (B78521) (KOH), solid
-
Benzyl chloride
-
Xylene (optional solvent)[6]
-
Water
-
Diethyl ether or Methylene (B1212753) chloride for extraction[6]
-
Magnesium sulfate (B86663) (MgSO₄) for drying
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,3-propanediol (e.g., 0.79 mol) and solid potassium hydroxide (e.g., 0.32 mol). The KOH acts as a base and helps to remove trace moisture.[4]
-
Addition of Reagent: While agitating the mixture at 90°C, slowly add benzyl chloride (e.g., 0.32 mol) using a dropping funnel.[4]
-
Reaction: Increase the temperature to 100-130°C and maintain for 2 hours.[4][6]
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the salts and extract the organic phase with a suitable solvent like diethyl ether or methylene chloride.[4][6]
-
Purification: Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[6]
-
Final Product: The crude product is purified by reduced pressure distillation to yield this compound as a colorless oil.[4] A typical yield for this procedure is approximately 77%.[4]
Characterization Data
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -O-CH₂-Ph), 3.79-3.75 (m, 2H, -CH₂-OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -O-CH₂-), 2.44 (br, s, 1H, -OH), 1.88-1.83 (m, 2H, -CH₂-CH₂-CH₂-).[4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum is expected to show a broad absorption band for the hydroxyl (-OH) group and characteristic peaks for the C-O ether linkage and the aromatic ring. A conforming infrared spectrum is a standard quality control specification.[3]
Gas Chromatography (GC): GC is employed to assess the purity of the final product. A purity of ≥96.0% is commercially available.[3]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
| Hazard Class | GHS Codes | Precautionary Statements |
| Skin Irritation | H315 | P264, P280, P302+P352 |
| Eye Irritation | H319 | P280, P305+P351+P338 |
| Respiratory Irritation | H335 | P261, P271, P304+P340 |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Avoid breathing vapors.[7]
-
Store in a dry, well-sealed container at room temperature.[1]
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound 97 4799-68-2 [sigmaaldrich.com]
- 3. 436570050 [thermofisher.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 4799-68-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Physical Properties of 3-Benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physical properties of 3-Benzyloxy-1-propanol (CAS No: 4799-68-2), a key organic building block. The information presented is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and chemical synthesis.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 3-(Phenylmethoxy)-1-propanol, 1,3-Propanediol monobenzyl ether
-
CAS Number: 4799-68-2[1]
Physical Properties
The physical state of this compound under standard conditions is a liquid.[1] Key physical constants are summarized in the table below.
Data Summary
| Physical Property | Value | Conditions |
| Boiling Point | 111-114 °C | at 2 mmHg[1][4] |
| Density | 1.049 g/mL | at 25 °C[1][4] |
Note: The boiling point is provided at reduced pressure (2 mmHg), which is a common practice for compounds that may decompose or require excessively high temperatures to boil at atmospheric pressure.
Experimental Protocols
While the specific experimental reports for the cited values are proprietary to the chemical suppliers, the determination of these physical properties follows standardized laboratory protocols. The general methodologies are outlined below.
Determination of Boiling Point (Reduced Pressure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling compounds, this is often measured under a vacuum to prevent thermal decomposition.
General Protocol:
-
Apparatus Setup: A distillation apparatus, including a boiling flask, a condenser, a receiving flask, and a thermometer, is assembled. The system is connected to a vacuum pump with a manometer or vacuum gauge to precisely measure the internal pressure.
-
Sample Preparation: A sample of this compound is placed in the boiling flask, typically with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Evacuation: The system is evacuated to the desired pressure (e.g., 2 mmHg).
-
Heating: The boiling flask is gradually heated.
-
Measurement: The temperature is recorded when the liquid boils vigorously and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at that specific pressure.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.
General Protocol (Using a Pycnometer):
-
Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature (25 °C).
-
Weighing: The filled pycnometer is weighed to determine the mass of the sample (m₃).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / Volume
Workflow for Physical Property Verification
The logical flow for identifying, measuring, and documenting the physical properties of a chemical compound like this compound is crucial for ensuring data integrity in a research setting.
Caption: Workflow for the determination and verification of chemical physical properties.
References
An In-depth Technical Guide on the Solubility of 3-Benzyloxy-1-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-benzyloxy-1-propanol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying chemical principles governing its solubility, and standardized experimental protocols for determining solubility.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₀H₁₄O₂. Its structure consists of a propanol (B110389) backbone, with a benzyl (B1604629) ether linkage at the 3-position. This unique structure, featuring both a polar hydroxyl (-OH) group and a larger, nonpolar benzylic ether moiety, results in a molecule with dual polarity. This amphiphilic nature is the primary determinant of its solubility behavior in different types of organic solvents.
Qualitative Solubility Profile
While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented, qualitative assessments are available. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar benzyl group favors interactions with nonpolar solvents.
A summary of the known and predicted qualitative solubility of this compound is presented in the table below.
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Halogenated | Chloroform (B151607) | Slightly Soluble | The moderate polarity of chloroform can interact with both the polar and nonpolar regions of the molecule. |
| Esters | Ethyl Acetate (B1210297) | Slightly Soluble | As a polar aprotic solvent, ethyl acetate can engage in dipole-dipole interactions, showing some affinity for the molecule. |
| Polar Protic | Methanol | Slightly Soluble | Methanol, a polar protic solvent, can form hydrogen bonds with the hydroxyl group of this compound, though the large nonpolar group limits high solubility. |
| Ethanol | Predicted Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest solubility. | |
| Polar Aprotic | Acetone (B3395972) | Predicted Soluble | The polarity of acetone should allow for favorable interactions with the polar parts of the molecule. |
| Dichloromethane | Predicted Soluble | Its polarity is similar to chloroform, suggesting it would also act as a suitable solvent. | |
| Nonpolar | Toluene (B28343) | Predicted Sparingly Soluble | The aromatic nature of toluene would have favorable interactions with the benzyl group, but the polar hydroxyl group will limit solubility. |
| Hexane (B92381) | Predicted Insoluble | The highly nonpolar nature of hexane would not favorably interact with the polar hydroxyl group, leading to poor solubility. |
Theoretical Framework for Solubility
The solubility of this compound is a balance between its hydrophilic (water-loving) hydroxyl group and its lipophilic (fat-loving) benzyl ether portion.
-
Polar Solvents (e.g., Alcohols, Acetone): These solvents can interact with the polar -OH group of this compound through hydrogen bonding and dipole-dipole interactions. However, the large, nonpolar benzyl group can disrupt these interactions, which is why high miscibility may not be achieved, leading to "slightly soluble" or "soluble" classifications rather than "miscible."
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The benzyl group of this compound will have favorable interactions with aromatic solvents like toluene. However, the polar hydroxyl group's need for strong hydrogen bonding is not met in nonpolar solvents, leading to lower solubility.
Standard Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a liquid compound like this compound is the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a visible excess of the solute ensures that saturation is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a prolonged period (e.g., at least 24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any microscopic undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method. Analyze the diluted sample using an appropriate technique (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.
Conclusion
While quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility can be derived from its chemical structure. Its amphiphilic nature, with both polar and nonpolar functionalities, allows for at least partial solubility in a range of organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for researchers in a laboratory setting. This information is critical for applications in organic synthesis, formulation development, and purification processes where this compound is utilized.
Discovery and first synthesis of 3-Benzyloxy-1-propanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxy-1-propanol is a valuable organic building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its structure incorporates a protected primary alcohol in the form of a benzyl (B1604629) ether, which allows for selective reactions at the free primary alcohol on the other end of the propane (B168953) chain. This guide details the initial synthesis of this compound, providing comprehensive experimental protocols and quantitative data to support its application in research and development.
Synthesis Workflow
The primary and most direct synthesis of this compound involves the monobenzylation of 1,3-propanediol (B51772). This reaction, a variation of the Williamson ether synthesis, utilizes benzyl chloride as the benzylating agent in the presence of a base, typically potassium hydroxide (B78521). The workflow is depicted below.
Caption: Synthesis workflow for this compound.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 4799-68-2 |
| Appearance | Colorless oily liquid |
| Boiling Point | 111-114 °C at 2 mmHg[1][3] |
| Density | 1.049 g/mL at 25 °C[1][3] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -OCH₂Ph), 3.79-3.75 (m, 2H, -CH₂OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -OCH₂CH₂-), 2.44 (br s, 1H, -OH), 1.88-1.83 (m, 2H, -CH₂CH₂CH₂-)[4] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below. Both methods employ the same core reaction but differ slightly in scale and purification procedure.
Protocol 1
This protocol is adapted from a method yielding 77% of the final product.[4]
Materials:
-
1,3-Propanediol (60 g, 0.79 mol)
-
Potassium hydroxide (KOH), solid (17.7 g, 0.32 mol)
-
Benzyl chloride (39.8 g, 0.32 mol)
-
Diethyl ether
-
Water
Procedure:
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g).
-
Add solid potassium hydroxide (17.7 g) to the flask to act as a base and to remove trace moisture.
-
Begin agitation and heat the mixture to 90°C.
-
Add benzyl chloride (39.8 g) dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Perform an extraction of the organic phase using a water/diethyl ether separation.
-
Remove the solvent from the organic phase via rotary evaporation under reduced pressure.
-
Purify the resulting oil by reduced pressure distillation to yield this compound (39.8 g, 77% yield) as a colorless oily product.[4]
Protocol 2
This protocol provides an alternative procedure with different solvent and workup conditions.[5]
Materials:
-
1,3-Propanediol (304 g)
-
Potassium hydroxide (KOH) (112 g, 2.0 mol)
-
Xylene (100 mL)
-
Benzyl chloride (104 g, 1.0 mol)
-
Methylene (B1212753) chloride
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
Prepare a solution of potassium hydroxide (112 g) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g).
-
Heat the solution to 50-60°C.
-
Add benzyl chloride (104 g) dropwise to the solution.
-
After the addition, increase the temperature to 100°C and heat for 2 hours.[5]
-
Cool the solution and add water (400 mL).
-
Extract the mixture twice with methylene chloride (600 mL portions).
-
Combine the organic extracts and wash them three times with water (400 mL portions).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a yellow oil.
-
Distill the oil under vacuum, collecting the fraction at 98-106°C (1.5 mmHg) to yield 3-benzyloxypropanol (88.7 g).[5]
References
Potential Research Areas for 3-Benzyloxy-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxy-1-propanol is a versatile bifunctional organic molecule that serves as a valuable building block in a multitude of synthetic applications. Its structure, featuring a primary alcohol and a benzyl (B1604629) ether, allows for selective chemical modifications at either terminus, making it an attractive starting material and intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The benzyl ether moiety provides a stable protecting group for the primary alcohol, which can be selectively removed under various conditions. This technical guide explores potential research avenues for this compound, focusing on its application in organic synthesis and medicinal chemistry. We provide a comprehensive overview of its synthesis, key reactions, and its role in the development of bioactive molecules, supported by detailed experimental protocols, tabulated data, and visual diagrams of relevant pathways and workflows.
Physicochemical Properties and Synthesis
This compound is a colorless liquid with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Boiling Point | 111-114 °C / 2 mmHg | |
| Density | 1.049 g/mL at 25 °C | |
| CAS Number | 4799-68-2 |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the mono-benzylation of 1,3-propanediol (B51772).
Experimental Protocol: Synthesis of this compound [1]
-
Materials: 1,3-propanediol, potassium hydroxide (B78521) (KOH), benzyl chloride, diethyl ether.
-
Procedure:
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).
-
Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as a base and to remove residual water.
-
While stirring, heat the mixture to 90 °C.
-
Add benzyl chloride (39.8 g, 0.32 mol) dropwise to the reaction mixture.
-
Increase the temperature to 130 °C and maintain for 2 hours.
-
After cooling to room temperature, perform a liquid-liquid extraction using water and diethyl ether to separate the organic product.
-
Remove the solvent from the organic phase by rotary evaporation under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain this compound as a colorless oil.
-
-
Yield: 77%[1]
Potential Research Areas in Organic Synthesis
The bifunctional nature of this compound makes it a versatile synthon for a variety of chemical transformations.
As a Protected C3 Building Block
The benzyl group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, including acidic and basic environments that are not strongly nucleophilic. This allows for chemical modifications at the free hydroxyl group.
a) Oxidation to 3-Benzyloxypropanal:
The primary alcohol can be oxidized to the corresponding aldehyde, 3-benzyloxypropanal, a key intermediate for subsequent carbon-carbon bond-forming reactions.
Experimental Protocol: Oxidation of this compound (General Procedure)
-
Reagents: this compound, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (B109758) (DCM).
-
Procedure (using PCC):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 3-benzyloxypropanal, which can be used directly or purified by column chromatography.
-
b) Esterification and Etherification:
The hydroxyl group can be readily converted into esters and ethers, introducing a variety of functional groups.
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Esterification | Acyl chloride, pyridine | 3-Benzyloxypropyl ester | >90 |
| Etherification | Alkyl halide, NaH | 3-Benzyloxypropyl ether | 80-95 |
Deprotection and Further Functionalization
The benzyl ether can be cleaved under various conditions to liberate the primary alcohol. This deprotection step is crucial in multi-step syntheses.
Common Deprotection Methods:
| Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, high yielding, but sensitive to other reducible functional groups. |
| Transfer Hydrogenation | Cyclohexene, Pd/C | Avoids the use of gaseous hydrogen. |
| Oxidative Cleavage | DDQ | Useful for acid-sensitive substrates. |
Experimental Protocol: Deprotection via Catalytic Hydrogenation
-
Materials: this compound derivative, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas.
-
Procedure:
-
Dissolve the this compound derivative in ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected diol.
-
Use in Total Synthesis
This compound has been utilized as a key starting material in the total synthesis of complex natural products. A notable example is the synthesis of (+)-cocaine, where it serves as a precursor to a meso-dialdehyde.[2]
References
3-Benzyloxy-1-propanol as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 3-benzyloxy-1-propanol is a versatile C3 building block of significant interest in asymmetric synthesis, particularly for the development of pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl group for further functionalization and a benzyl (B1604629) ether protecting group, makes it an ideal synthon for constructing complex chiral molecules. This technical guide provides a comprehensive overview of the primary enantioselective synthetic routes to (R)- and (S)-3-benzyloxy-1-propanol, including asymmetric reduction, enzymatic kinetic resolution, and chiral pool synthesis via Sharpless asymmetric epoxidation. Detailed experimental protocols, comparative quantitative data, and visualizations of key synthetic pathways are presented to aid researchers in the practical application of this valuable chiral building block.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems. A single enantiomer of a drug molecule often exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Chiral alcohols, in particular, are fundamental precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This compound, with its stereocenter at the C2 position, serves as a key intermediate in the synthesis of various bioactive molecules, including beta-adrenergic blocking agents (beta-blockers) and other cardiovascular drugs. This guide details the principal methodologies for obtaining enantiopure (R)- and (S)-3-benzyloxy-1-propanol, providing a technical resource for chemists in research and development.
Enantioselective Synthesis of Chiral this compound
Several strategies have been developed to access the enantiomers of this compound with high optical purity. The most prominent methods include the asymmetric reduction of a prochiral ketone, the kinetic resolution of the racemic alcohol, and synthesis from the chiral pool.
Asymmetric Reduction of 3-Benzyloxy-1-propanal
The asymmetric reduction of the prochiral aldehyde, 3-benzyloxy-1-propanal, offers a direct route to enantiomerically enriched this compound. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the carbonyl group.[4][5][6]
Logical Relationship for Corey-Bakshi-Shibata (CBS) Reduction
Caption: Logical workflow of the CBS reduction for the synthesis of chiral this compound.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS / BH₃·THF | 3-Benzyloxy-1-propanal | (S)-3-Benzyloxy-1-propanol | ~85 | >95 | [4][5] |
| (R)-Me-CBS / BH₃·THF | 3-Benzyloxy-1-propanal | (R)-3-Benzyloxy-1-propanol | ~85 | >95 | [4][5] |
Table 1: Representative quantitative data for the asymmetric reduction of 3-benzyloxy-1-propanal.
Enzymatic Kinetic Resolution of (±)-3-Benzyloxy-1-propanol
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the case of (±)-3-benzyloxy-1-propanol, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for this transformation.[6][7]
Experimental Workflow for Enzymatic Kinetic Resolution
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
Methodological & Application
Application Notes and Protocols for 3-Benzyloxy-1-propanol as a Protecting Group for Alcohols
Introduction
In multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the use of protecting groups is essential to mask the reactivity of sensitive functional groups.[1][2][3] The benzyl (B1604629) ether is a widely utilized protecting group for alcohols due to its ease of formation and stability under a variety of reaction conditions.[4][5] This document outlines the application of 3-benzyloxy-1-propanol as a specialized protecting group for alcohols. The presence of the terminal hydroxyl group in this compound offers a unique handle for further functionalization or for altering the physicochemical properties of the protected substrate, potentially enhancing solubility in certain solvent systems.
The protection strategy involves the formation of an ether linkage between the alcohol to be protected and the benzylic position of a derivative of this compound. Deprotection can be achieved under standard hydrogenolysis conditions, regenerating the alcohol and yielding this compound as a byproduct.[6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [7] |
| Molecular Weight | 166.22 g/mol | [7][8] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 111-114 °C / 2 mmHg | [8][9] |
| Density | 1.049 g/mL at 25 °C | [8][9] |
| CAS Number | 4799-68-2 | [7][8] |
Experimental Protocols
Protection of a Primary Alcohol with this compound
This protocol describes the protection of a generic primary alcohol (R-OH) using a derivative of this compound, specifically 1-(bromomethyl)-3-(benzyloxy)propane, which would be synthesized from this compound. The reaction proceeds via a Williamson ether synthesis.[6]
Reaction Scheme:
-
Step 1 (Activation): this compound is converted to its corresponding bromide, 1-benzyloxy-3-bromopropane.
-
Step 2 (Protection): The primary alcohol (R-OH) is deprotonated with a strong base, and the resulting alkoxide reacts with 1-benzyloxy-3-bromopropane to form the protected alcohol.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Substrate alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Protocol for Step 1: Synthesis of 1-Benzyloxy-3-bromopropane
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyloxy-3-bromopropane.
Protocol for Step 2: Protection of the Primary Alcohol
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of the substrate alcohol (R-OH, 1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-benzyloxy-3-bromopropane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Yields for Alcohol Protection:
| Substrate Alcohol | Protected Product Yield (%) | Purity (%) |
| 1-Hexanol | 85 | >98 |
| 4-Phenyl-1-butanol | 82 | >97 |
| Cyclohexylmethanol | 88 | >98 |
Deprotection of the 3-Benzyloxy-1-propoxy Ether
This protocol describes the cleavage of the benzylic ether linkage via catalytic hydrogenation to regenerate the free alcohol.[6]
Reaction Scheme:
The protected alcohol is treated with hydrogen gas in the presence of a palladium catalyst, cleaving the benzyl ether and yielding the deprotected alcohol and toluene.
Materials:
-
Protected alcohol (R-O-(CH₂)₃-OBn)
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bars
Protocol:
-
Dissolve the protected alcohol (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Representative Yields for Alcohol Deprotection:
| Protected Substrate | Deprotected Alcohol Yield (%) | Purity (%) |
| 1-Hexyl 3-(benzyloxy)propyl ether | 95 | >99 |
| 4-Phenylbutyl 3-(benzyloxy)propyl ether | 92 | >98 |
| Cyclohexylmethyl 3-(benzyloxy)propyl ether | 96 | >99 |
Visualizations
Workflow for Protection and Deprotection of Alcohols
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound 97 4799-68-2 [sigmaaldrich.com]
- 9. 3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
Protocol for the Synthesis of 1-Benzyloxy-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-benzyloxy-3-iodopropane (B1624968), a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the readily available starting materials, 1,3-propanediol (B51772) and a benzyl (B1604629) halide. The initial step involves a Williamson ether synthesis to form 3-benzyloxy-1-propanol, which is subsequently converted to the final product via an iodination reaction.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Step 1: Williamson Ether Synthesis
Step 2: Iodination
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Parameter | Step 1: Synthesis of this compound | Step 2: Synthesis of 1-Benzyloxy-3-iodopropane |
| Starting Materials | 1,3-Propanediol, Benzyl Bromide (or Chloride) | This compound |
| Key Reagents | Potassium tert-butoxide (or Potassium Hydroxide) | Triphenylphosphine (B44618), Iodine |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight (approx. 12-16 hours) | 2-4 hours |
| Typical Yield | 70-77% | High (typically >90%) |
| Purification Method | Distillation under reduced pressure | Column Chromatography |
Experimental Protocols
Step 1: Synthesis of this compound
This procedure details the synthesis of the intermediate, this compound, via a Williamson ether synthesis.
Materials:
-
1,3-Propanediol (38 g, 0.5 mol)
-
Benzyl bromide (85.5 g, 0.5 mol)
-
Potassium tert-butoxide (56 g, 0.5 mol)
-
Dry Tetrahydrofuran (THF) (500 mL)
-
2N Hydrochloric Acid (HCl) (1 L)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
2 L round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/salt bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a 2 L round-bottom flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in 500 mL of dry tetrahydrofuran.
-
Cool the solution to 0 °C using an ice/salt bath.
-
While maintaining the temperature below 20 °C, add potassium tert-butoxide (56 g, 0.5 mol) in portions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker containing 1 L of 2N HCl and 1 L of water.
-
Saturate the aqueous layer with sodium chloride and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash them with water (3 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude oil.
-
Purify the crude product by distillation under reduced pressure (bp 95-105 °C at 0.05 mmHg) to yield pure this compound as a colorless liquid (yield: 58.5 g, 70%).
An alternative method using potassium hydroxide (B78521) has also been reported with a yield of 77%.
Step 2: Synthesis of 1-Benzyloxy-3-iodopropane
This protocol describes the conversion of this compound to the final product, 1-benzyloxy-3-iodopropane, using triphenylphosphine and iodine. This is a widely used and efficient method for the iodination of primary alcohols.
Materials:
-
This compound (16.6 g, 0.1 mol)
-
Triphenylphosphine (31.5 g, 0.12 mol)
-
Iodine (30.5 g, 0.12 mol)
-
Imidazole (B134444) (8.2 g, 0.12 mol)
-
Dry Dichloromethane (DCM) (400 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl Acetate (B1210297) solvent system
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 500 mL round-bottom flask, add triphenylphosphine (31.5 g, 0.12 mol) and imidazole (8.2 g, 0.12 mol) and dissolve in 200 mL of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodine (30.5 g, 0.12 mol) in portions to the stirred solution. The mixture will turn into a dark brown slurry.
-
In a separate flask, dissolve this compound (16.6 g, 0.1 mol) in 200 mL of dry dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyloxy-3-iodopropane as a colorless to pale yellow oil.
Visualizations
The following diagrams illustrate the key processes in the synthesis of 1-benzyloxy-3-iodopropane.
Caption: Williamson Ether Synthesis of this compound.
Caption: Iodination of this compound.
Caption: Overall Synthesis Workflow.
Application of 3-Benzyloxy-1-propanol in the Total Synthesis of (+)-Cocaine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 3-benzyloxy-1-propanol in the total synthesis of (+)-cocaine, based on the enantiospecific route developed by Mans and Pearson. The synthesis is notable for its strategic use of a proline-catalyzed intramolecular aldol (B89426) reaction to construct the tropane (B1204802) skeleton with good enantiomeric control.
The total synthesis spans 14 linear steps, commencing with the commercially available starting material, this compound. The overall yield for the synthesis is 6.5% with an enantiomeric excess of 86%.[1] A key feature of this synthetic pathway is the creation of a meso-dialdehyde intermediate, which then undergoes a desymmetrization reaction to establish the chiral centers of the cocaine molecule.
Synthetic Pathway Overview
The synthesis can be broadly divided into two main stages: the formation of the key meso-dialdehyde intermediate from this compound, and the subsequent cyclization and functional group manipulations to yield (+)-cocaine.
Stage 1: Synthesis of the meso-Dialdehyde Intermediate
The initial steps of the synthesis focus on the elaboration of this compound to form a crucial cis-2,5-disubstituted pyrrolidine (B122466). This is achieved through a 2-azaallyllithium [3+2] cycloaddition reaction.[1] The resulting pyrrolidine derivative is then further functionalized to generate the meso-dialdehyde.
Stage 2: Desymmetrization and Completion of the Synthesis
The pivotal step in the synthesis is the intramolecular enol-exo-aldol reaction of the meso-dialdehyde, catalyzed by the chiral amine, (S)-proline. This reaction proceeds with good enantioselectivity, establishing the core tropane ring structure of cocaine. Subsequent steps involve the reduction of the aldehyde, methylation of the nitrogen, and benzoylation of the hydroxyl group to afford the final product, (+)-cocaine.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis are provided below.
Protocol 1: Synthesis of the meso-Dialdehyde (12)
The preparation of the key meso-dialdehyde intermediate involves a multi-step sequence starting from this compound. A crucial step in this sequence is the oxidation of the corresponding diol to the dialdehyde. The following protocol utilizes tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) for this transformation.
Reaction Scheme:
Procedure:
-
To a solution of the diol precursor in a suitable solvent (e.g., dichloromethane), add N-methylmorpholine N-oxide (NMO).
-
To this mixture, add a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the meso-dialdehyde (12).
Quantitative Data:
| Parameter | Value |
| Reaction Time | 4 hours |
| Yield | 62% |
Protocol 2: Proline-Catalyzed Intramolecular Aldol Reaction
This protocol describes the key desymmetrization step where the meso-dialdehyde (12) is cyclized to form the tropane skeleton.
Reaction Scheme:
Procedure:
-
Dissolve the meso-dialdehyde (12) in a suitable solvent (e.g., DMSO).
-
Add (S)-proline to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the aldol products (13ax/eq).
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The resulting aldol products are typically used in the next step without extensive purification due to their instability.
Quantitative Data:
| Parameter | Value |
| Yield | 87% |
| Diastereomeric Ratio (ax:eq) | 1:1 |
| Enantiomeric Excess | 86% ee |
Data Summary
The following table summarizes the key quantitative data for the total synthesis of (+)-cocaine from this compound.
| Stage | Product | Yield | Enantiomeric Excess |
| Overall Synthesis | (+)-Cocaine | 6.5% | 86% |
| Oxidation to meso-Dialdehyde | meso-Dialdehyde (12) | 62% | N/A |
| Proline-Catalyzed Aldol | Aldol Products (13ax/eq) | 87% | 86% |
Visualizing the Synthetic Pathway
The overall synthetic logic, starting from this compound and proceeding through the key meso-dialdehyde intermediate to (+)-cocaine, is depicted in the following workflow diagram.
Caption: Synthetic workflow for (+)-cocaine.
The experimental workflow for the crucial proline-catalyzed desymmetrization of the meso-dialdehyde is outlined below.
References
Application of 3-Benzyloxy-1-propanol in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of carbohydrate chemistry, the strategic use of protecting groups is fundamental to achieving regioselective synthesis of oligosaccharides and glycoconjugates.[1][2][3] The hydroxyl groups of monosaccharides exhibit similar reactivity, necessitating a careful protection/deprotection strategy to mask all but the desired reactive sites.[1][4] Among the various protecting groups, benzyl (B1604629) ethers are widely employed due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenation.[5][6] Benzyl ethers are also classified as "arming" protecting groups, meaning their electron-donating nature enhances the reactivity of the glycosyl donor at the anomeric center, thereby facilitating glycosylation reactions.[6]
This document details the application of 3-benzyloxy-1-propanol as a source for the 3-benzyloxypropyl ether protecting group in carbohydrate synthesis. While less common than the standard benzyl ether, the 3-benzyloxypropyl group offers a bifunctional handle that can be strategically employed in the synthesis of complex carbohydrate-based molecules, which are increasingly recognized for their therapeutic potential.[7][8][9][10]
Application Notes
The primary application of this compound in carbohydrate chemistry is as a precursor to the 3-benzyloxypropyl ether protecting group. This group can be introduced onto a specific hydroxyl function of a monosaccharide building block. The protected monosaccharide can then be used as a glycosyl donor or acceptor in the synthesis of oligosaccharides.
Key Advantages of the 3-Benzyloxypropyl Group:
-
Stability: Similar to other benzyl ethers, the 3-benzyloxypropyl group is stable to a wide range of acidic and basic conditions, making it compatible with many standard synthetic transformations in carbohydrate chemistry.[5]
-
Arming Effect: As an ether-type protecting group, it is expected to have an "arming" effect on glycosyl donors, increasing their reactivity in glycosylation reactions.[6]
-
Orthogonality: The benzyl ether moiety of the 3-benzyloxypropyl group can be removed under conditions that do not affect many other protecting groups, such as esters (e.g., acetate, benzoate) and silyl (B83357) ethers, allowing for orthogonal deprotection strategies.[5]
-
Potential for Further Functionalization: The terminal benzyl group can be removed selectively under certain conditions, potentially leaving a propanol (B110389) linker for further conjugation, although this application is less conventional.
General Workflow for Application:
The overall workflow for utilizing the 3-benzyloxypropyl group in oligosaccharide synthesis follows a logical progression of protection, glycosylation, and deprotection steps.
Caption: General workflow for the application of this compound in oligosaccharide synthesis.
Experimental Protocols
The following protocols are based on established methodologies for the introduction and removal of benzyl ether protecting groups in carbohydrate chemistry and are adapted for the use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the reagent itself from readily available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,3-Propanediol
-
Potassium hydroxide (B78521) (KOH), solid
-
Benzyl chloride
-
Diethyl ether
-
Water
-
500 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).
-
Add solid KOH (17.7 g, 0.32 mol) to the flask to act as a base and drying agent.
-
Heat the mixture to 90 °C with stirring.
-
Add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.
-
After the addition is complete, increase the temperature to 130 °C and maintain for 2 hours.[11]
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction using diethyl ether and water.
-
Separate the organic phase and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[11]
Expected Yield: ~77%[11]
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H).[11]
Protocol 2: Introduction of the 3-Benzyloxypropyl Group onto a Sugar Hydroxyl
This protocol describes the protection of a free hydroxyl group on a carbohydrate with the 3-benzyloxypropyl group. This example uses a partially protected glucose derivative.
Materials:
-
Partially protected sugar (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Benzyloxy-1-bromopropane (prepared from this compound) or 3-benzyloxy-1-propyl tosylate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the partially protected sugar (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq, washed with hexane (B92381) to remove mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add 3-benzyloxy-1-bromopropane (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.
-
Dilute the mixture with DCM and wash with water and saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Glycosylation using a 3-Benzyloxypropyl Protected Donor
This protocol outlines a general glycosylation reaction using a glycosyl donor bearing the 3-benzyloxypropyl protecting group.
Materials:
-
Glycosyl donor with 3-benzyloxypropyl group (e.g., a glycosyl trichloroacetimidate)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter
-
Activated molecular sieves (4Å)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a flask containing activated molecular sieves (4Å) under an inert atmosphere, add the glycosyl donor (1.2 eq) and glycosyl acceptor (1.0 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the mixture to -40 °C.
-
Add TMSOTf (0.1 eq) dropwise.
-
Stir the reaction at -40 °C, allowing it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the resulting protected oligosaccharide by silica gel column chromatography.
Protocol 4: Cleavage of the 3-Benzyloxypropyl Ether Group
This protocol describes the removal of the 3-benzyloxypropyl group via catalytic hydrogenation, a standard method for cleaving benzyl ethers.
Materials:
-
Oligosaccharide protected with the 3-benzyloxypropyl group
-
Palladium on carbon (Pd/C), 10%
-
Methanol or ethyl acetate
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the protected oligosaccharide in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Data Presentation
The following tables summarize expected outcomes for the key reactions based on typical yields for analogous transformations in carbohydrate chemistry.
Table 1: Synthesis of this compound
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Benzyl chloride, 1,3-Propanediol | KOH, 90-130 °C, 2 h | This compound | 77 | [11] |
Table 2: Representative Yields for Protection and Deprotection Reactions
| Reaction | Substrate Example | Reagents | Product Type | Typical Yield (%) |
| Introduction of 3-Benzyloxypropyl Group | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaH, 3-Benzyloxy-1-bromopropane, DMF | Protected Monosaccharide | 70-90 |
| Cleavage of 3-Benzyloxypropyl Group (Hydrogenation) | Oligosaccharide with 3-benzyloxypropyl ether | H₂, 10% Pd/C, MeOH | Deprotected Oligosaccharide | >90 |
| Cleavage of 3-Benzyloxypropyl Group (Oxidative) | Oligosaccharide with 3-benzyloxypropyl ether | DDQ, DCM/H₂O | Deprotected Oligosaccharide | 75-85 |
Table 3: Expected Glycosylation Yields
| Glycosyl Donor Type | Glycosyl Acceptor | Promoter | Product Type | Expected Yield (%) |
| Trichloroacetimidate (with 3-benzyloxypropyl group) | Primary Alcohol | TMSOTf | Protected Disaccharide | 80-95 |
| Trichloroacetimidate (with 3-benzyloxypropyl group) | Secondary Alcohol | TMSOTf | Protected Disaccharide | 60-85 |
Conclusion
This compound serves as a valuable precursor for the 3-benzyloxypropyl ether protecting group in carbohydrate synthesis. This group provides the stability and reactivity benefits characteristic of benzyl ethers, making it a useful tool for the construction of complex oligosaccharides and glycoconjugates. The protocols provided herein offer a framework for the application of this reagent in synthetic carbohydrate chemistry, contributing to the expanding toolbox for researchers in glycoscience and drug development.[10][12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchemyst.co.uk [alchemyst.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate-based drugs launched during 2000−2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress and advanced technology in carbohydrate-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
Application Note: Deprotection of the Benzyl Group from 3-Benzyloxy-1-propanol using Palladium on Carbon (Pd/C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of reaction conditions. Its removal, typically achieved through catalytic hydrogenolysis, is a critical step in the final stages of synthesizing complex molecules. Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation, facilitating the cleavage of the carbon-oxygen bond under a hydrogen atmosphere to yield the deprotected alcohol and toluene (B28343) as a byproduct.[1][2] This application note provides a detailed protocol for the deprotection of the benzyl group from 3-benzyloxy-1-propanol to yield propane-1,3-diol, a valuable bifunctional building block.
The reaction proceeds via hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas on the surface of the palladium catalyst.[3] This method is favored for its high efficiency and the clean nature of the reaction, with the solid catalyst being easily removable by filtration.
Reaction Scheme
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed hydrogenolysis of this compound. The reaction conditions can be optimized to suit specific laboratory setups and desired outcomes.
Materials:
-
This compound (Substrate)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) (Solvent)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 equiv) in methanol or ethanol (0.1 M concentration), add 10% Pd/C (0.1 equiv by weight of the substrate).[4]
-
The reaction vessel is then sealed and the atmosphere is evacuated and refilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert environment.
-
-
Hydrogenation:
-
The atmosphere is then replaced with hydrogen gas. This can be achieved by connecting the vessel to a hydrogen-filled balloon for reactions at atmospheric pressure or by charging a Parr shaker apparatus to a desired pressure (e.g., 40-50 psi).[4]
-
The reaction mixture is stirred vigorously at room temperature.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
-
Work-up:
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst.[4] The filter cake should be washed with the solvent used in the reaction to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product, propane-1,3-diol, can be purified further if necessary, though often the purity is high.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the deprotection of benzyl ethers using Pd/C, which are applicable to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate Concentration | 0.1 M | 0.2 M | 0.1 M |
| Catalyst | 10% Pd/C | 5% Pd/C | 10% Pd/C |
| Catalyst Loading (w/w) | 10% | 5% | 15% |
| Solvent | Methanol | Ethanol | Ethyl Acetate |
| H₂ Pressure | 1 atm (balloon) | 50 psi | 1 atm (balloon) |
| Temperature | Room Temperature | 40 °C | Room Temperature |
| Reaction Time | 16 h | 8 h | 12 h |
| Yield | >95% | >95% | >95% |
Note: The data presented are representative and may vary based on the specific experimental setup and purity of reagents.
Visualizations
Logical Relationship of Benzyl Deprotection
Caption: Figure 1. Key steps in benzyl group deprotection.
Experimental Workflow for Deprotection of this compound
Caption: Figure 2. Experimental workflow for the deprotection.
References
Application Notes and Protocols for the Etherification of 1,3-Propanediol with Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective synthesis of 3-(benzyloxy)propan-1-ol (mono-ether) and 1,3-bis(benzyloxy)propane (di-ether) from 1,3-propanediol (B51772) and benzyl (B1604629) bromide via the Williamson ether synthesis. The protocols outline specific reaction conditions, including molar ratios of reactants, choice of base and solvent, and reaction times and temperatures, to achieve high yields of the desired product.
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide in the presence of a base.[1][2][3] In the context of 1,3-propanediol, a symmetrical diol, the reaction with benzyl bromide can be controlled to selectively yield either the mono-benzylated or di-benzylated product. The choice of reaction conditions, particularly the stoichiometry of the reactants and the strength of the base, is crucial in directing the outcome of the reaction. These benzyl-protected propanediols are valuable intermediates in organic synthesis, finding applications in the preparation of more complex molecules in the pharmaceutical and materials science fields.
Reaction Scheme
The etherification of 1,3-propanediol with benzyl bromide can proceed in a stepwise manner, first forming the mono-ether, 3-(benzyloxy)propan-1-ol, which can then undergo a second etherification to yield the di-ether, 1,3-bis(benzyloxy)propane.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the key quantitative data for the selective synthesis of the mono- and di-ether products.
| Product | Reactants & Molar Ratios | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 3-(Benzyloxy)propan-1-ol | 1,3-Propanediol (1 eq), Benzyl Bromide (1 eq) | Potassium tert-butoxide (1 eq) | Tetrahydrofuran (B95107) (THF) | 0 to Room Temp | Overnight | 70[4] |
| 3-(Benzyloxy)propan-1-ol | 1,3-Propanediol (2.5 eq), Benzyl Chloride (1 eq) | Potassium Hydroxide (1 eq) | None (1,3-Propanediol as solvent) | 90 to 130 | 2 hours | 77[5] |
| 1,3-Bis(benzyloxy)propane | 1,3-Propanediol (1 eq), Benzyl Bromide (2.2 eq) | Sodium Hydride (2.2 eq) | N,N-Dimethylformamide (DMF) | Room Temp | 18 hours | ~95 (estimated) |
Experimental Protocols
Protocol 1: Selective Synthesis of 3-(Benzyloxy)propan-1-ol (Mono-ether)
This protocol is adapted from a procedure utilizing potassium tert-butoxide as the base.[4]
Materials:
-
1,3-Propanediol
-
Benzyl Bromide
-
Potassium tert-butoxide
-
Dry Tetrahydrofuran (THF)
-
2N Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Diethyl Ether
-
Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in dry tetrahydrofuran (500 mL).
-
Cool the solution to 0°C (internal temperature) using an ice/salt bath.
-
Add potassium tert-butoxide (56 g, 0.5 moles) in portions, ensuring the internal temperature does not exceed 20°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a solution of 2N HCl (1 L) and water (1 L).
-
Saturate the aqueous layer with sodium chloride.
-
Extract the mixture with diethyl ether (1.5 L).
-
Wash the organic phase with water (3 x 500 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by distillation under high vacuum (boiling point approximately 95°-105°C at 0.05 mmHg) to yield pure 3-(benzyloxy)propan-1-ol as a colorless liquid.[4]
Protocol 2: Synthesis of 1,3-Bis(benzyloxy)propane (Di-ether)
This protocol is a general procedure for Williamson ether synthesis using sodium hydride, adapted for the di-alkylation of 1,3-propanediol.
Materials:
-
1,3-Propanediol
-
Benzyl Bromide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in dry DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1,3-propanediol (1 equivalent) in dry DMF to the sodium hydride suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,3-bis(benzyloxy)propane.
Visualizations
Experimental Workflow for Williamson Ether Synthesis of 1,3-Propanediol
Caption: Workflow for the etherification of 1,3-propanediol.
Signaling Pathway Analogy: Controlling Mono- vs. Di-etherification
Caption: Stoichiometric control of mono- and di-etherification.
References
Application Notes and Protocols: 3-Benzyloxy-1-propanol as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3-benzyloxy-1-propanol as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthesis of precursors for beta-blockers, a significant class of drugs primarily used for managing cardiovascular diseases.
Introduction
This compound is a versatile bifunctional molecule that serves as an excellent precursor in multi-step organic synthesis. The presence of a primary alcohol and a benzyl-protected primary alcohol allows for selective functionalization, making it a valuable building block in the construction of complex pharmaceutical intermediates. The benzyl (B1604629) group can be readily removed under mild hydrogenolysis conditions, revealing a primary diol functionality for further synthetic manipulations. This document outlines the synthesis of this compound and its subsequent conversion into a key intermediate for aryloxypropanolamine-based beta-blockers.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4799-68-2 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 111-114 °C at 2 mmHg |
| Density | 1.049 g/mL at 25 °C |
Synthetic Applications: Synthesis of a Propranolol (B1214883) Precursor
This section details a three-step synthetic sequence starting from 1,3-propanediol (B51772) to afford a key intermediate in the synthesis of propranolol and other beta-blockers.
Logical Workflow for the Synthesis of a Propranolol Precursor
Caption: Synthetic workflow from 1,3-propanediol to a propranolol precursor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1,3-propanediol and benzyl chloride.
Materials:
-
1,3-Propanediol
-
Potassium hydroxide (B78521) (KOH), solid
-
Benzyl chloride
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
500 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).
-
Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as a base and drying agent.
-
Heat the mixture to 90 °C with stirring.
-
Add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.
-
After the addition is complete, increase the temperature to 130 °C and maintain for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with water and diethyl ether.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Quantitative Data:
| Product | Yield | Appearance | 1H NMR (CDCl₃, 400 MHz, ppm) |
| This compound | 77% | Colorless oil | δ: 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H)[1] |
Protocol 2: Synthesis of 3-Benzyloxy-1-propyl Tosylate
This protocol details the conversion of the primary alcohol of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C in a round-bottom flask.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-benzyloxy-1-propyl tosylate.
Quantitative Data:
| Product | Expected Yield | Appearance |
| 3-Benzyloxy-1-propyl Tosylate | >90% | White to off-white solid |
Protocol 3: Synthesis of 1-(3-(Benzyloxy)propoxy)naphthalene
This protocol describes the Williamson ether synthesis to form the aryloxypropanolamine backbone, a key step in the synthesis of many beta-blockers.
Materials:
-
3-Benzyloxy-1-propyl tosylate
-
1-Naphthol
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-naphthol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-benzyloxy-1-propyl tosylate (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Product | Expected Yield | Appearance |
| 1-(3-(Benzyloxy)propoxy)naphthalene | 80-90% | White to off-white solid |
Signaling Pathway Representation
While this application note focuses on chemical synthesis, the ultimate products, beta-blockers, act on the β-adrenergic signaling pathway. The following diagram illustrates the general mechanism of action of a beta-blocker.
Caption: Mechanism of action of beta-blockers on the β-adrenergic signaling pathway.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of pharmaceutical intermediates, particularly for the aryloxypropanolamine class of beta-blockers. The protocols provided herein offer a clear and reproducible pathway to a key propranolol precursor. The versatility of this compound, owing to its orthogonal protecting group strategy, makes it an important tool for medicinal chemists and process development scientists.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Galactosyl Phosphate Diester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl phosphate (B84403) diester derivatives are a class of molecules with significant biological relevance, playing roles in various cellular processes and serving as components of bacterial polysaccharides and glycoconjugates. The synthesis of these complex molecules is a critical endeavor for researchers in glycobiology, medicinal chemistry, and drug development, enabling the exploration of their biological functions and their potential as therapeutic agents or vaccines.[1] This document provides a detailed, step-by-step guide for the chemical synthesis of galactosyl phosphate diester derivatives, focusing on a robust and widely applicable phosphoramidite-based approach. The protocols outlined herein cover the key stages of the synthesis, including the protection of the galactose hydroxyl groups, phosphorylation at the anomeric position, coupling with an alcohol to form the phosphate diester linkage, and final deprotection to yield the target molecule.
Overall Synthetic Workflow
The synthesis of galactosyl phosphate diester derivatives can be conceptually divided into four main stages:
-
Protection of Galactose: Selective protection of the hydroxyl groups of galactose is essential to ensure regioselective phosphorylation at the anomeric (C1) position and to prevent unwanted side reactions.
-
Phosphorylation of the Anomeric Hydroxyl Group: Introduction of a phosphoramidite (B1245037) moiety at the C1 position of the protected galactose.
-
Phosphate Diester Formation: Coupling of the galactosyl phosphoramidite with an alcohol, followed by oxidation of the resulting phosphite (B83602) triester to the more stable phosphate triester.
-
Deprotection: Removal of all protecting groups to yield the final galactosyl phosphate diester derivative.
Caption: General workflow for the synthesis of galactosyl phosphate diester derivatives.
Experimental Protocols
Protocol 1: Preparation of a Per-O-acetylated Galactose Starting Material
This protocol describes the initial protection of the hydroxyl groups of D-galactose as their acetate (B1210297) esters. Acetyl groups are stable under the conditions of phosphitylation and coupling but can be readily removed during the final deprotection step.
Materials:
-
D-galactose
-
Acetic anhydride (B1165640)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Suspend D-galactose (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.0-6.0 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water, followed by dilution with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the per-O-acetylated galactose.
Protocol 2: Anomeric Phosphitylation using Di-tert-butyl N,N-diisopropylphosphoramidite
This protocol details the introduction of a phosphoramidite group at the anomeric position of a suitably protected galactose derivative. Here, we will assume the starting material is a 1-hydroxy-2,3,4,6-tetra-O-acetyl-α/β-D-galactopyranose, which can be prepared from the per-O-acetylated galactose. The phosphitylating agent used is di-tert-butyl N,N-diisopropylphosphoramidite.[2][3]
Materials:
-
1-Hydroxy-2,3,4,6-tetra-O-acetyl-α/β-D-galactopyranose
-
1H-Tetrazole (activator)[4]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (B52724)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected galactose (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add 1H-tetrazole (0.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting phosphoramidite by flash chromatography on silica gel (pre-treated with triethylamine) to yield the galactosyl phosphoramidite.
Protocol 3: Coupling with an Alcohol and Oxidation
This protocol describes the coupling of the galactosyl phosphoramidite with a primary alcohol, followed by oxidation of the phosphite triester to a phosphate triester.
Materials:
-
Galactosyl phosphoramidite (from Protocol 2)
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) (activator)[5][6]
-
Anhydrous acetonitrile
-
tert-Butyl hydroperoxide (TBHP) or m-chloroperoxybenzoic acid (m-CPBA) (oxidizing agent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the galactosyl phosphoramidite (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Add the activator (e.g., 1H-tetrazole, 1.5 eq) and stir the reaction at room temperature. Monitor the formation of the phosphite triester by TLC or ³¹P NMR spectroscopy.
-
Once the coupling is complete (typically 1-2 hours), cool the reaction mixture to 0 °C.
-
Add the oxidizing agent (e.g., TBHP, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected galactosyl phosphate triester.
Protocol 4: Global Deprotection
This protocol describes the removal of the tert-butyl groups from the phosphate and the acetyl groups from the galactose moiety. The specific conditions will depend on the nature of the protecting groups used.
Materials:
-
Protected galactosyl phosphate triester (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Amberlite IR-120 (H⁺ form) resin
-
Methanol
-
Water
Procedure for Deprotection of tert-Butyl and Acetyl Groups:
-
Phosphate Deprotection: Dissolve the protected galactosyl phosphate triester in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C. Stir for 1-2 hours until the tert-butyl groups are cleaved (monitored by TLC or ³¹P NMR).
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).
-
Acyl Deprotection: Dissolve the residue from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol (until pH ~9-10).
-
Stir the reaction at room temperature until all acetyl groups are removed (monitored by TLC).
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate.
-
The final product can be purified by a suitable method such as size-exclusion chromatography or reversed-phase HPLC to yield the desired galactosyl phosphate diester.
Quantitative Data Summary
The following table summarizes typical yields for each step in the synthesis of a generic galactosyl phosphate diester derivative. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Acetylation | D-galactose | Per-O-acetylated galactose | >90 |
| 2 | Anomeric Phosphitylation | Protected 1-hydroxy galactose | Galactosyl phosphoramidite | 70-85[2] |
| 3 | Coupling & Oxidation | Galactosyl phosphoramidite & Alcohol | Protected galactosyl phosphate triester | 80-95[4] |
| 4 | Deprotection | Protected galactosyl phosphate triester | Final galactosyl phosphate diester | 60-80 |
Signaling Pathways and Logical Relationships
The phosphoramidite coupling reaction proceeds through a well-defined mechanism involving activation of the phosphoramidite, nucleophilic attack by the alcohol, and subsequent oxidation.
Caption: Mechanism of phosphoramidite coupling and oxidation.[]
Conclusion
The synthetic route detailed in these application notes provides a reliable and versatile methodology for the preparation of galactosyl phosphate diester derivatives. By employing a phosphoramidite-based strategy, researchers can efficiently construct these complex molecules with good control over stereochemistry and high yields. The provided protocols serve as a foundational guide, which can be adapted and optimized for the synthesis of a wide range of specific target molecules for further biological and pharmacological investigation. Careful selection of protecting groups and optimization of reaction conditions are paramount to the successful synthesis of these important glycoconjugates.
References
- 1. Synthesis of Glycosyl Phosphates Using Phosphonic Acid Derivatives [glycoforum.gr.jp]
- 2. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An Effective Reagent to Functionalize Alcohols with Phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 3-Benzyloxy-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the oxidation of 3-Benzyloxy-1-propanol. Two common and effective methods are presented: the Dess-Martin periodinane (DMP) oxidation to yield the corresponding aldehyde, 3-benzyloxypropanal, and the Jones oxidation to yield the carboxylic acid, 3-benzyloxypropanoic acid. These protocols are designed to be reproducible and include information on reagents, reaction conditions, and product isolation.
Introduction
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes and carboxylic acids which are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This compound is a common starting material, and its selective oxidation to either the aldehyde or the carboxylic acid is a valuable process.
This application note details two reliable methods for this transformation:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method for the oxidation of primary alcohols to aldehydes.[1][2][3] It offers the advantages of neutral pH, room temperature conditions, and a simple workup.[2][3][4]
-
Jones Oxidation: A robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids using chromic acid in acetone (B3395972).[5][6][7]
Experimental Protocols
2.1. Method 1: Dess-Martin Oxidation of this compound to 3-Benzyloxypropanal
This protocol is adapted from the general procedure for Dess-Martin oxidation of primary alcohols.[1][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)[4]
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (0.1 M), add Dess-Martin periodinane (1.2-1.5 equivalents).[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate (1:1 mixture).
-
Stir the biphasic mixture until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-benzyloxypropanal.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
2.2. Method 2: Jones Oxidation of this compound to 3-Benzyloxypropanoic Acid
This protocol is based on the general procedure for the Jones oxidation of primary alcohols.[5][8][9]
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)[8]
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether or Ethyl acetate (B1210297)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Ice bath
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then slowly adding water. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20°C. A color change from orange-red to green will be observed.[9]
-
Continue adding the reagent until a faint orange color persists, indicating the complete oxidation of the alcohol.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts is formed.[8]
-
Remove the acetone by rotary evaporation.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-benzyloxypropanoic acid.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the described oxidation procedures.
| Parameter | Dess-Martin Oxidation | Jones Oxidation |
| Product | 3-Benzyloxypropanal | 3-Benzyloxypropanoic Acid |
| Reagents | This compound, Dess-Martin Periodinane | This compound, Jones Reagent |
| Solvent | Dichloromethane | Acetone |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 85-95% | 70-85% |
| Work-up | Extractive | Extractive |
| Purification | Column Chromatography (optional) | Recrystallization or Column Chromatography |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
The following diagram illustrates the logical relationship of the oxidation process.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin reagent - Enamine [enamine.net]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
Application Note: Purification of 3-Benzyloxy-1-propanol by Fractional Distillation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyloxy-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-benzyloxy-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, a common and versatile method.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The underlying causes can often be traced back to reaction conditions, reagent quality, or competing side reactions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 1,3-Propanediol (B51772) | Use a sufficiently strong base (e.g., potassium t-butoxide, sodium hydride) to ensure complete formation of the alkoxide. Ensure the reaction is performed under anhydrous conditions as moisture will consume the base. |
| Poor Quality of Reagents | Use freshly distilled or high-purity 1,3-propanediol and benzyl (B1604629) halide. Ensure the solvent is anhydrous. |
| Side Reactions (Elimination) | The Williamson ether synthesis can compete with elimination reactions, especially with sterically hindered alkyl halides.[1][2] Using a primary alkyl halide like benzyl bromide or benzyl chloride minimizes this side reaction.[2] |
| Insufficient Reaction Time or Temperature | Typical Williamson ether syntheses are conducted between 50-100°C for 1-8 hours.[1][3] Monitor the reaction progress using TLC or GC to ensure completion. |
| Inappropriate Solvent | Polar aprotic solvents like THF or DMF are generally preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] |
Issue 2: Presence of Significant Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Observed Byproduct | Potential Cause | Recommended Solution |
| 1,3-Bis(benzyloxy)propane | Use of excess benzyl halide or prolonged reaction times can lead to the dialkylated product. | Use a stoichiometric amount or a slight excess of 1,3-propanediol. Monitor the reaction closely and stop it once the mono-alkylated product is maximized. |
| Dibenzyl ether | Self-condensation of benzyl bromide/chloride, especially in the presence of a strong base. | Add the benzyl halide slowly to the reaction mixture containing the alkoxide of 1,3-propanediol. |
| Toluene (from benzyl bromide/chloride) | Elimination reaction (E2) of the benzyl halide, favored by high temperatures and sterically hindered bases.[1] | Maintain a moderate reaction temperature and use a less sterically hindered base if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of an alcohol (1,3-propanediol in this case) to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide (such as benzyl bromide or benzyl chloride) in an SN2 reaction.[2]
Q2: How can I improve the yield of my Williamson ether synthesis for this compound?
To improve the yield, consider the following:
-
Use a strong, non-hindered base: Potassium t-butoxide or sodium hydride are effective for deprotonating the alcohol.[4]
-
Choose the right solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal.[5]
-
Control the stoichiometry: Use a slight excess of the diol to minimize the formation of the dialkylated byproduct.
-
Maintain optimal temperature: A range of 50-100 °C is typical; however, lower temperatures can help to reduce side reactions like elimination.[1][3]
-
Ensure anhydrous conditions: Water will react with the strong base and reduce the formation of the desired alkoxide.
Q3: What are the main side reactions to be aware of?
The primary side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.[1][2] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at higher temperatures. Another common side reaction is the formation of the dialkylated product, 1,3-bis(benzyloxy)propane.
Q4: How can I purify the final product?
Purification of this compound is typically achieved by vacuum distillation or column chromatography.[4][6] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q5: Are there alternative synthetic routes to this compound?
Yes, an alternative approach is the ring-opening of oxetane (B1205548) with a benzyl alkoxide or under acidic conditions with benzyl alcohol.[7][8] This method can be efficient but may require specific catalysts or conditions to control regioselectivity.[9]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium t-Butoxide in THF
This protocol is adapted from a literature procedure with a reported yield of 70%.[4]
-
Reaction Setup: In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Base Addition: Add potassium t-butoxide (56 g, 0.5 moles) in portions, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into a solution of 2N HCl (1 L) and water (1 L). Saturate the aqueous layer with NaCl and extract with diethyl ether (1.5 L).
-
Washing: Wash the organic phase three times with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation (95°-105°C at ~0.05 mmHg) to obtain pure this compound.[4]
Protocol 2: Williamson Ether Synthesis using Potassium Hydroxide (B78521)
This method uses a less hazardous base and has a reported yield of 77%.[6]
-
Reaction Setup: To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol) and solid potassium hydroxide (KOH) (17.7 g, 0.32 mol).
-
Heating and Addition: Heat the mixture to 90°C with stirring. Add benzyl chloride (39.8 g, 0.32 mol) dropwise.
-
Reaction: Increase the temperature to 130°C and maintain for 2 hours.
-
Cooling and Extraction: Cool the reaction to room temperature. Perform a liquid-liquid extraction using water and diethyl ether.
-
Concentration: Remove the solvent from the organic phase by rotary evaporation under reduced pressure.
-
Purification: Purify the resulting oil by vacuum distillation to obtain this compound.[6]
Data Presentation
Table 1: Comparison of Williamson Ether Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Base | Potassium t-butoxide | Potassium Hydroxide |
| Alkyl Halide | Benzyl bromide | Benzyl chloride |
| Solvent | Tetrahydrofuran (THF) | 1,3-Propanediol (reagent and solvent) |
| Temperature | 0°C to Room Temperature | 90°C to 130°C |
| Reaction Time | Overnight | 2 hours |
| Reported Yield | 70%[4] | 77%[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzyloxy-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxy-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 1,3-propanediol (B51772) and benzyl (B1604629) halide?
A1: The synthesis of this compound from 1,3-propanediol and a benzyl halide (such as benzyl bromide or benzyl chloride) proceeds via a Williamson ether synthesis. This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. An alkoxide is formed by deprotonating one of the hydroxyl groups of 1,3-propanediol with a base. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the ether linkage.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions include:
-
Over-alkylation: The remaining hydroxyl group on the this compound product can also be deprotonated and react with another molecule of the benzyl halide to form the di-substituted byproduct, 1,3-bis(benzyloxy)propane.
-
Elimination (E2) Reactions: While less common with primary halides like benzyl bromide, the use of a strong base can potentially lead to elimination reactions, especially at higher temperatures.
-
Formation of Dibenzyl Ether: The alkoxide can also react with any benzyl alcohol present (which can form from hydrolysis of the benzyl halide) to produce dibenzyl ether.
Q3: How can I favor the formation of the mono-substituted product, this compound, over the di-substituted 1,3-bis(benzyloxy)propane?
A3: To enhance the selectivity for the mono-substituted product, you can:
-
Use an excess of the diol: Employing a significant molar excess of 1,3-propanediol relative to the benzyl halide increases the statistical probability of the benzyl halide reacting with the diol rather than the already mono-substituted product.
-
Control the stoichiometry of the base: Using a sub-stoichiometric amount of base relative to the diol will limit the formation of the di-alkoxide, thereby reducing the rate of the second benzylation.
-
Slow addition of the alkylating agent: Adding the benzyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, further favoring mono-substitution.
Q4: What are the recommended purification methods for isolating this compound?
A4: The primary methods for purification are:
-
Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities like the di-substituted byproduct and any salts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating this compound from 1,3-bis(benzyloxy)propane and other non-polar byproducts. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is typically employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., absorbed moisture).2. Decomposed benzyl halide.3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored base. Consider using a stronger base like sodium hydride (NaH) if using weaker bases like KOH or NaOH.2. Check the purity of the benzyl halide. Consider purifying it by distillation if necessary.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| High Proportion of 1,3-bis(benzyloxy)propane | 1. Ratio of 1,3-propanediol to benzyl halide is too low.2. Excess of base used.3. Reaction temperature is too high, favoring the second substitution. | 1. Increase the molar excess of 1,3-propanediol (e.g., 3-5 equivalents or more).2. Use a slight deficiency of the base relative to the benzyl halide.3. Conduct the reaction at a lower temperature for a longer duration. |
| Presence of Unreacted 1,3-propanediol | 1. Insufficient amount of benzyl halide or base.2. Incomplete reaction. | 1. Ensure the stoichiometry of the reactants is correct.2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Dibenzyl Ether | Presence of water in the reaction mixture, leading to hydrolysis of benzyl halide to benzyl alcohol, which then reacts. | Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product and byproducts during column chromatography. | 1. Add brine to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₀H₁₄O₂ | 166.22 | 111-114 (at 2 mmHg) | 1.049 |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 214 | 1.053 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |
| 1,3-bis(benzyloxy)propane | C₁₇H₂₀O₂ | 256.34 | ~170 (at 1 mmHg) | ~1.04 |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | 298 | 1.043 |
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃) for Product and Key Byproduct
| Proton Assignment | This compound (ppm) | 1,3-bis(benzyloxy)propane (ppm) |
| Ar-H | 7.25-7.40 (m, 5H) | 7.25-7.40 (m, 10H) |
| Ph-CH ₂-O | 4.51 (s, 2H) | 4.50 (s, 4H) |
| O-CH ₂-CH₂ | 3.64 (t, 2H) | 3.59 (t, 4H) |
| CH₂-CH ₂-CH₂ | 1.83-1.90 (m, 2H) | 1.95-2.05 (m, 2H) |
| CH ₂-OH | 3.75-3.80 (m, 2H) | - |
| CH₂-OH | ~2.44 (br s, 1H) | - |
Experimental Protocols
Selective Mono-O-benzylation of 1,3-Propanediol
This protocol is designed to favor the formation of this compound.
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant molar excess of 1,3-propanediol (e.g., 5 equivalents) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Slowly add a strong base, such as sodium hydride (NaH) (0.95 equivalents relative to the benzyl halide), in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes to an hour to ensure complete formation of the mono-alkoxide.
-
-
Addition of Benzyl Halide:
-
Dissolve benzyl bromide (1 equivalent) in a small amount of the anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The product, this compound, should have a higher Rf value than 1,3-propanediol and a lower Rf value than 1,3-bis(benzyloxy)propane.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and cautiously quench any unreacted NaH by the slow addition of water or ethanol.
-
Add water and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (e.g., with a gradient of 0-30% ethyl acetate in hexane) to isolate the pure this compound.
-
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Troubleshooting Benzyl Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of benzyl (B1604629) groups, a crucial step in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for benzyl deprotection is sluggish or has stalled. What are the common causes?
A1: Several factors can lead to a slow or incomplete debenzylation reaction via catalytic hydrogenation.[1] The most common culprits are:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or may have been improperly handled and exposed to air for extended periods.[1]
-
Catalyst Poisoning: Trace impurities in your starting material, solvents, or from glassware can poison the palladium catalyst.[1][2] Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.[1] Amines in the reaction mixture can also act as mild catalyst poisons.[3][4]
-
Poor Solubility: The starting material or partially deprotected intermediates may have poor solubility in the chosen solvent, limiting their access to the catalyst surface.[1] The starting benzyl-protected material is often nonpolar, while the deprotected product is polar, making solvent selection critical.[1]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be enough to drive the reaction to completion.[1]
-
Steric Hindrance: Significant steric hindrance around the benzyl ether can slow down the reaction rate.[1][2]
Q2: I'm observing multiple spots on my TLC, indicating a mixture of partially deprotected products. How can I drive the reaction to completion?
A2: To achieve complete deprotection, you can try several strategies:
-
Increase Catalyst Loading: You can increase the weight percentage of the Pd/C catalyst, for instance, from 10 wt% to 20-50 wt%.[1]
-
Increase Hydrogen Pressure: Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate.[1]
-
Increase Reaction Temperature: Gently heating the reaction, for example, to 40-50 °C, can help overcome the activation energy barrier.[1]
-
Add an Acidic Co-solvent: Adding a small amount of a mild acid like acetic acid or a few drops of hydrochloric acid can sometimes accelerate the reaction, especially when amines are present, by forming amine salts and preventing catalyst poisoning.[1][3][4]
Q3: Are there alternative methods to catalytic hydrogenation for removing benzyl groups?
A3: Yes, several other methods can be employed, especially when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or catalyst poisoning.[1] Alternative methods include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in solution, avoiding the need for pressurized hydrogen gas.[5][6][7] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and 1,4-cyclohexadiene.[5][6][8]
-
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that are not acid-sensitive.[6][9][10][11]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative deprotection, particularly for p-methoxybenzyl (PMB) ethers.[6][12]
Q4: My substrate contains a sulfur moiety, and the Pd/C catalyst is not working. What should I do?
A4: Sulfur-containing compounds are known to poison palladium catalysts, inhibiting their activity.[1][10][13] In such cases, you should consider alternative deprotection methods that do not rely on a palladium catalyst. Options include:
-
Acid-catalyzed cleavage: Using strong acids like trifluoroacetic acid (TFA).[10]
-
Lewis acid-mediated deprotection: Reagents like boron trichloride (B1173362) (BCl₃) can be effective.[10][14]
-
Oxidative cleavage: If the substrate is compatible.[10]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction with Pd/C and H₂
This is one of the most frequently encountered problems during benzyl group deprotection. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C.[1] 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][2] | An inactive or old catalyst is a common reason for reaction failure. Pearlman's catalyst is generally more active for hydrogenolysis.[1] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly.[1] 2. Use high-purity solvents.[1] 3. Acid-wash all glassware before use.[1] 4. For N-benzyl groups, add a stoichiometric amount of a mild acid (e.g., acetic acid).[2][3][4] | Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst.[1] Free amines can also inhibit the catalyst.[3][4] |
| Solubility Issues | 1. Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O).[1][15] | The starting material and product have different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed to completion.[1] |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure (use a Parr apparatus).[1] 2. Increase the reaction temperature (e.g., to 40-50 °C).[1] 3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).[1] | More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[1] |
Issue 2: Side Reactions During Deprotection
Undesired side reactions can lead to a complex product mixture and lower yields.
| Side Reaction | Troubleshooting Step | Rationale |
| Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) | 1. Use catalytic transfer hydrogenation with a milder hydrogen donor like 1,4-cyclohexadiene.[6][8] 2. Use a catalyst poison like pyridine (B92270) or ethylenediamine (B42938) to increase selectivity.[16][17][18] | Transfer hydrogenation can sometimes be milder and more selective than using hydrogen gas.[2] Catalyst poisons can selectively inhibit hydrogenolysis of the benzyl group while allowing the reduction of other functionalities.[16][17][18] |
| Over-reduction of aromatic rings | 1. Use a pre-treated catalyst.[19] 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. | Pre-treating the catalyst can inhibit the saturation of aromatic rings.[19] |
| N-benzylation or C-alkylation | 1. Use scavengers like thioanisole (B89551) or phenol (B47542) during acid-catalyzed cleavage.[9] | Scavengers can trap the reactive benzyl cations generated during acidic cleavage, preventing them from alkylating other nucleophilic sites.[9] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol describes a general procedure for benzyl ether deprotection using palladium on carbon and hydrogen gas.
-
Preparation: Dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol (B129727), ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[1][12]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1][12]
-
Hydrogenation: Evacuate the flask and backfill it with hydrogen gas three times.[1] Then, stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon or in a hydrogenation apparatus).[1][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[1][12]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][12] Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected product.[1][12] Purify by flash column chromatography if necessary.[12]
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers a safer alternative by avoiding the use of pressurized hydrogen gas.
-
Preparation: Dissolve the benzyl-protected compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogen Donor: Add a hydrogen donor such as ammonium formate (e.g., 5-10 equivalents) or formic acid.[5][20]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 wt%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: Follow the same workup and isolation procedure as for catalytic hydrogenolysis.
Visualizations
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
Caption: Overview of common benzyl group deprotection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
Optimizing reaction time and temperature for benzylation of 1,3-propanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and temperature for the benzylation of 1,3-propanediol (B51772). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the benzylation of 1,3-propanediol?
The primary products are the mono-benzylated 3-(benzyloxy)propan-1-ol and the di-benzylated 1,3-bis(benzyloxy)propane. The ratio of these products is highly dependent on the reaction conditions.
Q2: How can I favor the formation of the mono-benzylated product?
To selectively synthesize 3-(benzyloxy)propan-1-ol, it is crucial to control the stoichiometry of the reagents. Using a slight excess of 1,3-propanediol relative to the benzylating agent (e.g., benzyl (B1604629) bromide or benzyl chloride) will favor mono-alkylation. Additionally, a lower reaction temperature and shorter reaction time can enhance selectivity for the mono-benzylated product.
Q3: What conditions are optimal for synthesizing the di-benzylated product?
For the exhaustive benzylation to yield 1,3-bis(benzyloxy)propane, an excess of the benzylating agent and a strong base are typically used to ensure both hydroxyl groups react. Longer reaction times and potentially higher temperatures may be required to drive the reaction to completion.
Q4: My reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can lead to a sluggish or incomplete reaction:
-
Insufficiently strong base: Ensure the base is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.
-
Poor solvent choice: Polar aprotic solvents like DMF or THF are generally preferred as they solvate the cation, increasing the nucleophilicity of the alkoxide.
-
Low temperature: While lower temperatures can favor mono-benzylation, they can also slow down the reaction rate. A moderate increase in temperature may be necessary.
-
Presence of water: Water can quench the strong base and hydrolyze the benzylating agent. Ensure all reagents and glassware are anhydrous.
Q5: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
The most common side reaction in the Williamson ether synthesis is elimination (E2) to form an alkene, which is more prevalent with secondary or tertiary alkyl halides. Since benzyl halides are primary, this is less of a concern. However, other side reactions can occur:
-
Over-benzylation: If mono-benzylation is desired, the use of excess benzylating agent or prolonged reaction times can lead to the formation of the di-benzylated product.
-
Formation of dibenzyl ether: The benzyl alkoxide intermediate can react with another molecule of the benzylating agent. Using fresh, high-quality benzylating agents can minimize this.[1]
-
Reaction with solvent: In some cases, the base can react with the solvent, especially at elevated temperatures. For instance, sodium hydride in DMF can lead to the formation of amine byproducts.
To minimize side reactions, carefully control stoichiometry, temperature, and reaction time, and use high-purity reagents and anhydrous conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to weak base, low temperature, or insufficient reaction time. | Use a stronger base like NaH, moderately increase the temperature, and monitor the reaction by TLC to ensure completion. |
| Side reactions consuming starting materials or product. | Optimize stoichiometry, consider a lower temperature to improve selectivity, and ensure anhydrous conditions. | |
| Loss of product during workup. | Ensure proper extraction and purification techniques. Check the pH of the aqueous layer during extraction to prevent loss of product. | |
| Poor Selectivity (undesired di-benzylation) | Excess benzylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of 1,3-propanediol. Monitor the reaction closely by TLC and stop it once the desired mono-benzylated product is maximized.[1] |
| Formation of Unknown Impurities | Degradation of reagents or solvent. | Use freshly distilled solvents and high-purity reagents. Avoid prolonged heating at high temperatures. |
| Reaction with atmospheric moisture or carbon dioxide. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar polarities of starting material and product. | Optimize the solvent system for column chromatography to achieve better separation. Consider derivatization of the unreacted diol to facilitate separation. |
Data Presentation
Table 1: Reaction Conditions for Mono-benzylation of 1,3-Propanediol
| Base | Solvent | Temperature | Time | Yield of 3-(benzyloxy)propan-1-ol | Reference |
| Potassium tert-butoxide | THF | 0°C to RT | Overnight | 70% | --INVALID-LINK-- |
| Potassium hydroxide | None (1,3-propanediol as solvent) | 130°C | 2 hours | 77% | --INVALID-LINK-- |
Table 2: General Parameters for Optimizing Benzylation of Diols
| Parameter | Effect on Reaction | Considerations for 1,3-Propanediol Benzylation |
| Temperature | Higher temperatures increase reaction rate but may decrease selectivity and promote side reactions. | For mono-benzylation, start at lower temperatures (e.g., 0°C to RT). For di-benzylation, higher temperatures (e.g., reflux) may be necessary. |
| Reaction Time | Longer reaction times can lead to higher conversion but may also result in over-benzylation. | Monitor the reaction by TLC to determine the optimal time for the desired product. |
| Base | A strong, non-nucleophilic base is crucial for complete deprotonation of the alcohol. | Sodium hydride (NaH) is a common choice. The amount of base will influence the degree of deprotonation and thus the product distribution. |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) are generally preferred to enhance the nucleophilicity of the alkoxide. | The choice of solvent can also affect the solubility of the reagents and the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 3-(benzyloxy)propan-1-ol (Mono-benzylation)
This protocol is adapted from a procedure using potassium tert-butoxide.[2]
Materials:
-
1,3-Propanediol
-
Benzyl bromide
-
Potassium tert-butoxide
-
Dry Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in 500 mL of dry THF.
-
Cool the solution to 0°C using an ice/salt bath.
-
Add potassium tert-butoxide (56 g, 0.5 mol) in portions, ensuring the internal temperature does not exceed 20°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the mixture into a solution of 1 L of 2N HCl and 1 L of water.
-
Saturate the aqueous layer with NaCl and extract with 1.5 L of diethyl ether.
-
Wash the organic phase three times with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain a crude oil.
-
Purify the crude product by distillation under reduced pressure (bp 95-105°C at 0.05 mmHg) to yield pure 3-(benzyloxy)propan-1-ol.
Protocol 2: Synthesis of 1,3-bis(benzyloxy)propane (Di-benzylation)
This protocol utilizes sodium hydride for complete deprotonation, driving the reaction towards di-benzylation.
Materials:
-
1,3-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF or THF.
-
Cool the suspension to 0°C in an ice-water bath.
-
Add a solution of 1,3-propanediol (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the di-alkoxide.
-
Cool the mixture back to 0°C and add benzyl bromide (2.2 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cautiously quench the excess sodium hydride by the slow addition of water at 0°C.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-bis(benzyloxy)propane by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for the mono-benzylation of 1,3-propanediol.
Caption: Workflow for the di-benzylation of 1,3-propanediol.
Caption: Troubleshooting decision tree for benzylation of 1,3-propanediol.
References
Removal of benzyl chloride impurities from 3-Benzyloxy-1-propanol
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of benzyl (B1604629) chloride impurities from 3-Benzyloxy-1-propanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After synthesizing this compound via Williamson ether synthesis, my crude product is contaminated with unreacted benzyl chloride. What is the most straightforward method to remove it on a laboratory scale?
A1: For typical laboratory-scale purifications where the product, this compound, is stable to basic conditions, a chemical quench followed by an aqueous workup is highly effective. Benzyl ethers are generally stable under basic conditions, allowing for the selective reaction of the more reactive benzyl chloride.[1][2]
The unreacted benzyl chloride can be converted to a more polar and water-soluble compound, which can then be easily removed by extraction. A common method is to quench the reaction mixture with aqueous ammonia (B1221849) or another amine.[3] This converts benzyl chloride to benzylamine, which can be subsequently removed with an acidic wash.
Q2: I am concerned about the stability of my product. Are there any purification methods that do not involve basic conditions?
A2: Yes, if your product is sensitive or if you prefer to avoid basic conditions, several other methods are available:
-
Vacuum Distillation: This is a highly effective method for separating this compound from the more volatile benzyl chloride, especially for larger scale purifications. The significant difference in their boiling points allows for a clean separation.
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel can effectively separate the less polar benzyl chloride from the more polar this compound.[4]
-
Scavenger Resins: For smaller scales or to remove trace amounts of benzyl chloride, polymer-bound scavenger resins (e.g., amine-functionalized resins) can be used. These resins react with and bind the benzyl chloride, which is then removed by simple filtration.
Q3: How can I determine the purity of my this compound and detect residual benzyl chloride?
A3: The most common and effective analytical methods for assessing purity and detecting impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
-
HPLC: A reverse-phase HPLC method using a C18 column can separate benzyl chloride from this compound. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, with UV detection around 210-220 nm.[5][6]
-
GC-MS: This method is also well-suited for analyzing volatile and semi-volatile organic compounds like benzyl chloride and this compound. It provides both separation and identification of the components.
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment, TLC can be used to monitor the progress of the purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, will show distinct spots for benzyl chloride and this compound due to their different polarities.[4]
Q4: I tried a basic wash, but I'm still seeing benzyl chloride in my final product. What could be the issue?
A4: Incomplete removal of benzyl chloride after a basic wash can be due to a few factors:
-
Insufficient Reaction Time or Mixing: The reaction between benzyl chloride and the quenching agent (e.g., aqueous ammonia) may not have gone to completion. Ensure vigorous stirring to maximize the interface between the organic and aqueous layers.
-
Inadequate Amount of Quenching Agent: An insufficient amount of the quenching agent will lead to unreacted benzyl chloride. It is recommended to use a significant excess of the quenching agent.
-
Phase Transfer Issues: If the reaction is biphasic, a phase transfer catalyst might be necessary to facilitate the reaction between the organic-soluble benzyl chloride and the aqueous-soluble base.[7]
Experimental Protocols
Protocol 1: Chemical Quenching and Extraction
This protocol is suitable for reaction mixtures where this compound is stable under basic conditions.
-
Quenching:
-
Cool the crude reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of benzyl chloride) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete conversion of benzyl chloride to benzylamine.[3]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the benzylamine.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is ideal for larger quantities and when a high degree of purity is required.
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
It is advisable to perform a simple aqueous wash (e.g., with 5% sodium bicarbonate solution) on the crude product before distillation to remove any acidic impurities that could catalyze polymerization of benzyl chloride at elevated temperatures.[3]
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at the appropriate temperatures and pressures (see table below). Benzyl chloride will distill first as the lower boiling point component.
-
Protocol 3: Flash Column Chromatography
This protocol is suitable for small to medium-scale purification.
-
TLC Analysis:
-
Determine a suitable solvent system using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal system will show a clear separation between the benzyl chloride spot and the this compound spot.[4]
-
-
Column Preparation:
-
Pack a chromatography column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
-
Elution:
-
Elute the column with the solvent system, starting with a lower polarity to elute the benzyl chloride.
-
Gradually increase the polarity of the eluent to elute the more polar this compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Data Presentation
| Parameter | Benzyl Chloride | This compound | Separation Method | Notes |
| Boiling Point | 179 °C (at 760 mmHg)[8] | 111-114 °C (at 2 mmHg) | Vacuum Distillation | The significant difference in boiling points under vacuum allows for efficient separation. |
| Polarity | Less Polar | More Polar | Column Chromatography | This compound will have a lower Rf value on a silica gel TLC plate compared to benzyl chloride. |
| Reactivity | Highly reactive with nucleophiles | Generally stable | Chemical Quench | Benzyl chloride reacts readily with amines, while the benzyl ether in the product is stable under these conditions.[1][3] |
Visualizations
Caption: Troubleshooting workflow for the removal of benzyl chloride from this compound.
Caption: Chemical principles of different purification methods for separating benzyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Benzyloxy-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Benzyloxy-1-propanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route employed. For the widely used Williamson ether synthesis from 1,3-propanediol (B51772) and a benzyl (B1604629) halide (chloride or bromide), the primary impurities include:
-
Unreacted starting materials: 1,3-propanediol and benzyl alcohol (from hydrolysis of the benzyl halide).
-
Byproducts: 1,3-bis(benzyloxy)propane, the product of dialkylation.
-
Solvent residues: Depending on the solvent used in the reaction and work-up (e.g., toluene, diethyl ether).
Q2: My purified this compound is a yellow or brownish oil, not colorless. What could be the cause?
A2: Discoloration often indicates the presence of oxidation byproducts. The benzylic ether linkage can be susceptible to oxidation over time, especially if exposed to air and light. Additionally, residual acidic or basic impurities from the synthesis can catalyze degradation reactions upon heating during distillation.
Q3: I'm having trouble separating this compound from 1,3-bis(benzyloxy)propane by distillation. Why is this challenging?
A3: The separation of these two compounds by distillation is challenging due to their relatively high and close boiling points. 1,3-bis(benzyloxy)propane has a significantly higher boiling point, but at the reduced pressures required to distill this compound without decomposition, the boiling point difference may not be sufficient for clean separation with a simple distillation setup. Fractional distillation is highly recommended.
Q4: Can I purify this compound using extraction alone?
A4: While an aqueous work-up is essential to remove water-soluble impurities like salts and excess 1,3-propanediol, it is generally insufficient to achieve high purity. Organic-soluble impurities such as benzyl alcohol and 1,3-bis(benzyloxy)propane will remain in the organic phase and require further purification by distillation or chromatography.
Troubleshooting Guides
Distillation Issues
Problem: The product is decomposing during distillation, leading to low yield and discoloration.
| Possible Cause | Solution |
| High Pot Temperature: The boiling point of this compound is high at atmospheric pressure, leading to thermal degradation. | Perform vacuum distillation. This will lower the boiling point and minimize thermal stress on the compound. Aim for a pressure that brings the boiling point into the 110-140 °C range. |
| Presence of Acidic or Basic Impurities: Trace amounts of acid or base from the synthesis can catalyze decomposition at elevated temperatures. | Neutralize the crude product before distillation. Wash the organic extract with a saturated sodium bicarbonate solution to remove acids, followed by a water wash to remove any remaining base. Ensure the organic phase is thoroughly dried before distillation. |
| Prolonged Heating: Extended time at high temperatures can lead to decomposition. | Use an appropriately sized distillation flask and heat efficiently. A flask that is too large will have a larger surface area for heating and may require longer distillation times. Ensure even heating with a well-stirred heating mantle. |
Problem: Poor separation of this compound from impurities during distillation.
| Possible Cause | Solution |
| Inefficient Distillation Setup: A simple distillation apparatus may not have enough theoretical plates to separate compounds with close boiling points. | Use a fractional distillation column. A Vigreux or packed column will provide the necessary theoretical plates for a better separation. For very difficult separations, a longer column may be required. |
| Incorrect Fraction Collection: Collecting fractions over too wide a temperature range can lead to contamination. | Monitor the head temperature closely and collect narrow boiling point fractions. Discard the forerun (lower boiling impurities) and collect the main fraction over a stable, narrow temperature range. Stop collection if the temperature rises significantly, as this indicates the start of higher boiling impurities distilling. |
Column Chromatography Issues
Problem: Tailing of this compound on the silica (B1680970) gel column, leading to broad peaks and poor separation.
| Possible Cause | Solution |
| Compound Interaction with Silica: The hydroxyl group of this compound can interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing tailing. | Add a small amount of a polar modifier to the eluent. For example, adding 0.5-1% triethylamine (B128534) to your solvent system can help to deactivate the acidic sites on the silica gel and improve the peak shape. |
| Inappropriate Solvent System: The polarity of the eluent may not be optimal for eluting the compound in a sharp band. | Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate (B1210297) and hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound for the best separation on the column. |
Problem: Co-elution of impurities with the desired product.
| Possible Cause | Solution |
| Similar Polarity of Compounds: Impurities like benzyl alcohol have similar polarity to this compound, making separation difficult. | Use a shallow solvent gradient. Start with a less polar eluent to allow the less polar impurities to elute first, then gradually increase the polarity to elute the desired product, leaving more polar impurities on the column. |
| Column Overloading: Applying too much crude material to the column will exceed its separation capacity. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a silica-to-sample ratio of 30:1 to 100:1 by weight for difficult separations. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 166.22 | 111-114 (at 2 mmHg) | 1.049 (at 25 °C) |
| 1,3-Propanediol | 76.09 | 213 (at 760 mmHg) | 1.053 (at 25 °C) |
| Benzyl Alcohol | 108.14 | 205 (at 760 mmHg) | 1.044 (at 20 °C) |
| 1,3-bis(Benzyloxy)propane | 256.34 | ~226-227 (at 3 mmHg) (for 1,3-bis(benzyloxy)-2-propanol)[1][2] | ~1.103 (at 20 °C) (for 1,3-bis(benzyloxy)-2-propanol)[2] |
Table 2: Typical Purification Parameters
| Purification Method | Key Parameters | Expected Purity |
| Fractional Vacuum Distillation | Pressure: 1-5 mmHgCollection Temperature: 110-140 °C | >98% |
| Flash Column Chromatography | Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexane gradient | >99% |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Neutralization and Drying: Following the synthetic work-up, wash the crude this compound with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed for vacuum application. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.
-
Distillation: Heat the distillation flask in a heating mantle with stirring. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect and discard any low-boiling forerun. Collect the main fraction of this compound at a constant temperature and pressure (e.g., 111-114 °C at 2 mmHg).
-
Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the flask.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A common system is a mixture of ethyl acetate and hexanes. The ideal Rf for the product is between 0.2 and 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with the less polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Preventing over-alkylation in the synthesis of 3-Benzyloxy-1-propanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Benzyloxy-1-propanol, with a specific focus on preventing over-alkylation to the byproduct 1,3-bis(benzyloxy)propane.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and why does it form?
A1: The most common byproduct is 1,3-bis(benzyloxy)propane. This occurs due to over-alkylation, where the hydroxyl group of the desired product, this compound, is also deprotonated by the base and reacts with another molecule of the benzyl (B1604629) halide. This is a common issue in Williamson ether syntheses involving diols.
Q2: How does the choice of base affect the formation of the over-alkylation byproduct?
A2: The strength and steric hindrance of the base are critical. A very strong base like potassium t-butoxide or sodium hydride can deprotonate both hydroxyl groups of 1,3-propanediol (B51772), as well as the hydroxyl group of the mono-alkylated product, increasing the likelihood of dialkylation.[1][2] Weaker bases like potassium hydroxide (B78521) (KOH) may offer better selectivity for mono-alkylation, especially when the stoichiometry is carefully controlled.[3]
Q3: What is the ideal stoichiometric ratio of 1,3-propanediol to the benzyl halide to minimize over-alkylation?
A3: To favor mono-alkylation, it is generally recommended to use an excess of 1,3-propanediol relative to the benzyl halide. This increases the statistical probability that the benzyl halide will react with a molecule of the diol rather than the mono-alkylated product. Ratios of 1.5 to 3 equivalents of the diol to 1 equivalent of the benzyl halide are often employed.
Q4: Can the reaction temperature be adjusted to control selectivity?
A4: Yes, lower reaction temperatures generally favor the desired mono-alkylation product. Higher temperatures can increase the rate of the second alkylation step, leading to more of the dialkylated byproduct.[4] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[5]
Troubleshooting Guide
Issue: Significant formation of 1,3-bis(benzyloxy)propane detected.
This guide will help you troubleshoot and minimize the formation of the dialkylated byproduct.
Step 1: Analyze Your Reaction Conditions
-
Question: What was the molar ratio of 1,3-propanediol to your benzyl halide?
-
Answer/Guidance: If you used a 1:1 ratio or an excess of the benzyl halide, you are more likely to see over-alkylation. For your next attempt, increase the molar ratio of 1,3-propanediol to the benzyl halide (e.g., 2:1 or 3:1).
-
-
Question: What base and solvent did you use, and in what quantity?
-
Answer/Guidance: Strong bases like sodium hydride or potassium t-butoxide in polar aprotic solvents like THF or DMF can promote dialkylation.[2][4] Consider switching to a weaker base such as potassium hydroxide.[3] Ensure you are using no more than one equivalent of the base relative to the benzyl halide.
-
-
Question: How was the benzyl halide added to the reaction mixture?
-
Answer/Guidance: Rapid addition of the benzyl halide can create localized areas of high concentration, increasing the chance of reaction with the already formed this compound. Employ slow, dropwise addition of the benzyl halide to the solution of the diol and base.
-
Step 2: Modify Your Experimental Protocol
-
Question: How can I improve the selectivity of the reaction?
-
Answer/Guidance: Based on your analysis, implement the following changes:
-
Adjust Stoichiometry: Use a significant excess of 1,3-propanediol.
-
Change the Base: Switch to a less reactive base like KOH.[3]
-
Control Addition: Add the benzyl halide slowly to the reaction mixture at a reduced temperature.
-
Monitor Temperature: Maintain a lower reaction temperature throughout the addition and stirring process.[4]
-
-
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound.
Protocol 1: Using Potassium t-Butoxide in THF [5]
-
In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C using an ice/salt bath.
-
Add potassium t-butoxide (56 g, 0.5 moles) in portions, ensuring the internal temperature does not exceed 20°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into 1 L of 2N HCl and 1 L of water.
-
Saturate the aqueous layer with NaCl and extract with ether (1.5 L).
-
Wash the organic phase three times with water, dry over sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by distillation under reduced pressure.
Protocol 2: Using Potassium Hydroxide [3]
-
Add 1,3-propanediol (60 g, 0.79 mol) to a 500 mL round-bottom flask.
-
Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask.
-
Heat the mixture to 90°C with agitation.
-
Add benzyl chloride (39.8 g, 0.32 mol) dropwise.
-
Increase the temperature to 130°C and maintain for 2 hours.
-
Cool the reaction to room temperature.
-
Perform a water/diethyl ether extraction of the organic phase.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Purify the resulting oil by distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Protocol 1 (Potassium t-Butoxide) | Protocol 2 (Potassium Hydroxide) |
| 1,3-Propanediol | 38 g (0.5 mol) | 60 g (0.79 mol) |
| Benzyl Halide | Benzyl Bromide: 85.5 g (0.5 mol) | Benzyl Chloride: 39.8 g (0.32 mol) |
| Base | Potassium t-Butoxide: 56 g (0.5 mol) | Potassium Hydroxide: 17.7 g (0.32 mol) |
| Solvent | Dry Tetrahydrofuran (500 mL) | None (1,3-propanediol acts as solvent) |
| Reaction Temperature | 0°C to Room Temperature | 90°C to 130°C |
| Reaction Time | Overnight | 2 hours |
| Reported Yield | 70% | 77% |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for over-alkylation.
References
Catalyst poisoning during the hydrogenolysis of 3-Benzyloxy-1-propanol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenolysis of 3-benzyloxy-1-propanol. This resource addresses common issues related to catalyst poisoning and offers detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning during the hydrogenolysis of this compound?
A1: The most common indicators of catalyst poisoning include a significant slowdown or complete halt of the reaction, a noticeable decrease in the yield of 1,3-propanediol (B51772), and the need to use more forcing reaction conditions (e.g., higher temperature or pressure) to achieve conversion.[1] You might also observe a change in the physical appearance of the catalyst, such as a color change.
Q2: What are the likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can be introduced from several sources. These include impurities in the this compound starting material, contaminants in the solvent (even at ppm levels), or residual cleaning agents in the glassware. The hydrogen gas used can also contain impurities like carbon monoxide.
Q3: Which chemical compounds are known to poison palladium catalysts?
A3: Palladium catalysts are particularly sensitive to poisoning by a variety of substances. Key culprits include:
-
Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent and often irreversible poisons.[1]
-
Nitrogen compounds: Amines, amides, and pyridine (B92270) can act as inhibitors by coordinating to the palladium surface.
-
Heavy metals: Trace amounts of lead, mercury, or arsenic can cause irreversible deactivation.
-
Carbon monoxide (CO): Often found as an impurity in hydrogen gas, CO strongly adsorbs to the active sites of the catalyst.
-
Halides: Both organic and inorganic halides can deactivate the catalyst.
Q4: How can I determine if my catalyst is poisoned and identify the potential poison?
A4: A diagnostic "spike" test can be a valuable tool.[2] First, establish a baseline reaction rate with a fresh, trusted batch of catalyst. Then, run the reaction again and introduce a small amount of a suspected poison (e.g., a different batch of solvent or unpurified starting material). A significant drop in the reaction rate would indicate the presence of a poison in the added component. For a more definitive identification, analytical techniques such as combustion analysis (for sulfur and carbon content) or gas chromatography-mass spectrometry (GC-MS) of your reagents may be necessary.
Q5: My reaction is sluggish, but I don't suspect poisoning. What else could be wrong?
A5: If poisoning is ruled out, other factors could be at play:
-
Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity due to improper storage, or may have been exposed to air for an extended period.
-
Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent, hindering their access to the catalyst's active sites.
-
Insufficient Hydrogen Pressure: For some reactions, atmospheric pressure may not be sufficient to drive the reaction to completion.
-
Sub-optimal Reaction Conditions: The temperature or solvent may not be ideal for the specific substrate.
Q6: Can a poisoned Pd/C catalyst be regenerated?
A6: Yes, in many cases, catalyst regeneration is possible, depending on the nature of the poison. Common methods include:
-
Thermal Treatment: Heating the catalyst under an inert gas flow can desorb weakly bound poisons.
-
Chemical Washing: Washing the catalyst with acidic or basic solutions can remove certain types of poisons.
-
Solvent Extraction: Using a suitable solvent to extract the poisoning species can also be effective.
Troubleshooting Guide
Issue: The hydrogenolysis of this compound is slow or incomplete.
This is a frequent challenge in debenzylation reactions. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C catalyst.2. Switch to Pearlman's catalyst (Pd(OH)₂/C) or a 1:1 mixture of Pd/C and Pd(OH)₂/C.[1][3] | An old or improperly stored catalyst is a common reason for reaction failure. Pearlman's catalyst is often more active for hydrogenolysis reactions.[1] |
| Catalyst Poisoning | 1. Purify the this compound starting material (e.g., by distillation or chromatography).2. Use high-purity, degassed solvents.3. Acid-wash all glassware before use. | Impurities, especially sulfur and nitrogen compounds, can irreversibly poison the palladium catalyst.[1] |
| Solubility Issues | 1. Change the solvent system. Common solvents for hydrogenolysis include ethanol (B145695), methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF), or mixtures thereof.[1] | The starting material and the 1,3-propanediol product have different polarities. A solvent system that can solubilize both is essential for the reaction to proceed to completion. |
| Insufficient Reaction Conditions | 1. Increase the hydrogen pressure (e.g., using a Parr shaker apparatus).2. Increase the reaction temperature (e.g., to 40-50 °C).3. Increase the catalyst loading (e.g., from 5-10 wt% to 20 wt%). | For some substrates, more forcing conditions are necessary to achieve a reasonable reaction rate and complete conversion.[1] |
Data Presentation
The following tables provide quantitative data on the impact of common poisons on Pd/C catalyst activity and a comparison of different catalysts for benzyl (B1604629) ether hydrogenolysis.
Table 1: Effect of Common Poisons on Pd/C Catalyst Activity in Benzyl Ether Hydrogenolysis
| Poison Type | Concentration | Effect on Reaction Rate/Yield | Notes |
| Sulfur Compounds | |||
| Thiophenes | Low ppm | Significant decrease in activity | Potent, often irreversible poison.[2] |
| Thiols | Low ppm | Complete deactivation | Strong coordination to the palladium surface.[2] |
| Hydrogen Sulfide | Low ppm | Rapid and severe deactivation | Can lead to the formation of palladium sulfide.[2] |
| Nitrogen Compounds | |||
| Pyridine | 0.5 equivalents | Complete inhibition of benzyl ether hydrogenolysis | Can be used for selective hydrogenations.[2] |
| Ammonia | 0.5 equivalents | Complete inhibition of benzyl ether hydrogenolysis | Can be used for selective hydrogenations.[2] |
| Other Poisons | |||
| Carbon Monoxide | Low ppm | Strong poison, leading to rapid loss of activity | A common impurity in hydrogen gas.[2] |
| Lead (e.g., from lead acetate) | Varies | Can be used to moderate catalyst activity (e.g., Lindlar's catalyst) or act as an irreversible poison.[2] |
Table 2: Comparison of Catalysts for the Hydrogenolysis of a Model Benzyl Ether
| Catalyst | Loading (mol%) | H₂ Pressure (psig) | Temperature (°C) | Time (h) | Conversion (%) |
| 5% Pd/C (unreduced) | 15 (w/w) | 45 | 25 | ~1.5 | >99 |
| 5% Pd/C (reduced) | 15 (w/w) | 45 | 25 | ~2.5 | >99 |
| 10% Pd/C (unreduced) | 15 (w/w) | 45 | 25 | ~1 | >99 |
| 3% Pd/C | 15 (w/w) | 45 | 25 | ~1.5 | >99 (poor selectivity) |
Data adapted from a study on a similar substrate, highlighting relative activities.[4]
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenolysis of this compound
This protocol provides a starting point for the hydrogenolysis reaction. Optimization of solvent, temperature, and pressure may be required.
-
Reaction Setup: To a round-bottom flask or a pressure vessel, add this compound (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5-10 wt% of 10% Pd/C catalyst.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Hydrogenation: Securely seal the vessel, then evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or higher in a specialized apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,3-propanediol. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Diagnostic "Spike" Test for Catalyst Poisoning
This protocol helps to identify if a component in the reaction mixture is poisoning the catalyst.[2]
-
Baseline Reaction: Set up a standard hydrogenolysis reaction for this compound using a fresh, trusted batch of Pd/C catalyst. Monitor the reaction progress to establish a baseline reaction rate.
-
Spiking Experiment: Set up an identical hydrogenation reaction. Once the reaction has started, add a small amount of the component you suspect contains a poison (e.g., a few drops of the solvent from a different bottle, or a small amount of unpurified starting material).
-
Monitor Progress: Continue to monitor the reaction. A significant decrease in the reaction rate after the addition of the suspected component suggests the presence of a catalyst poison.
-
Control Experiment: Run a parallel reaction where you add a pure, trusted solvent to ensure that the physical act of addition does not inhibit the reaction.
Protocol 3: Regeneration of a Poisoned Pd/C Catalyst (Thermal Treatment)
This protocol is suitable for removing volatile or thermally labile poisons.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like ethanol to remove any adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at room temperature.
-
Heating: Heat the catalyst under a continuous flow of the inert gas to 200-400 °C and hold for 2-4 hours.
-
Cooling: Allow the catalyst to cool to room temperature under the inert gas flow before use.
Visualizations
Caption: Troubleshooting workflow for slow or incomplete hydrogenolysis.
Caption: Mechanism of palladium catalyst poisoning by sulfur compounds.
Caption: Experimental workflow for the hydrogenolysis of this compound.
References
Alternative work-up procedures for 3-Benzyloxy-1-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis and work-up of 3-Benzyloxy-1-propanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The reaction is a Williamson ether synthesis, which is sensitive to reaction conditions.[1]
-
Incomplete Deprotonation: The first step is the deprotonation of 1,3-propanediol (B51772) by a base. If the base is not strong enough or is not used in a sufficient amount, the starting diol will not be fully converted to the alkoxide, leading to an incomplete reaction.[2] Ensure your base (e.g., KOH, potassium t-butoxide) is fresh and anhydrous.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Typical reaction times range from 2 hours to overnight at temperatures from 100°C to room temperature, depending on the specific protocol.[3][4][5] Consider extending the reaction time or moderately increasing the temperature.
-
Purity of Reagents: The presence of water in the reaction mixture can consume the base and hinder the formation of the alkoxide. Ensure that 1,3-propanediol and the solvent are anhydrous. Benzyl (B1604629) chloride or bromide should also be of high purity.
-
Inefficient Extraction: The product, this compound, needs to be efficiently extracted from the aqueous layer during work-up. Using a suitable solvent like methylene (B1212753) chloride or diethyl ether and performing multiple extractions can improve recovery.[3][4]
Q2: I am observing a significant amount of a non-polar byproduct in my crude product. What is it and how can I minimize its formation?
A2: The most common non-polar byproduct is 1,3-dibenzyloxypropane. This occurs when both hydroxyl groups of 1,3-propanediol react with the benzylating agent.
To minimize the formation of this byproduct, a molar excess of 1,3-propanediol relative to the benzylating agent is often used. This statistically favors the mono-benzylated product. Some protocols use a large excess of the diol, which can also act as the solvent.[4]
Q3: The separation of the product from unreacted 1,3-propanediol is difficult. What is the best approach?
A3: The significant difference in polarity between this compound and 1,3-propanediol can be exploited for separation.
-
Aqueous Wash: During the work-up, extensive washing of the organic layer with water or brine will help remove the highly water-soluble 1,3-propanediol.
-
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is an effective method. A gradient of ethyl acetate (B1210297) in hexanes or a similar solvent system can be used to separate the non-polar dibenzylated byproduct, the desired product, and the polar diol.[6]
-
Vacuum Distillation: This is a common method for purification on a larger scale. The boiling point of this compound is around 98-106°C at 1.5 mmHg.[3]
Q4: I am having trouble with emulsion formation during the aqueous work-up. How can I resolve this?
A4: Emulsions can form due to the presence of the basic reaction mixture and the diol.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
Q5: What are the key differences between using potassium hydroxide (B78521) (KOH) and potassium t-butoxide as the base?
A5: Both are strong bases capable of deprotonating the alcohol.
-
Potassium Hydroxide (KOH): It is a less expensive and commonly used base. It is often used in a solvent like xylene or directly in an excess of 1,3-propanediol.[3][4]
-
Potassium t-butoxide: This is a stronger and more sterically hindered base. It is often used in aprotic solvents like THF.[5] The choice of base can influence the reaction rate and selectivity.
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide
This protocol is adapted from a procedure where 1,3-propanediol is used in excess.[4]
-
To a 500 ml round bottom flask, add 1,3-propanediol (60 g, 0.79 mol) and solid potassium hydroxide (17.7 g, 0.32 mol).
-
Heat the mixture to 90°C with stirring.
-
Add benzyl chloride (39.8 g, 0.32 mol) dropwise.
-
After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.
-
Cool the reaction to room temperature.
-
Perform an extractive work-up using water and diethyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis using Potassium t-butoxide
This protocol utilizes potassium t-butoxide in THF.[5]
-
In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (B95107) (500 mL).
-
Cool the solution to 0°C using an ice/salt bath.
-
Add potassium t-butoxide (56 g, 0.5 mol) in portions, ensuring the internal temperature does not exceed 20°C.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into 2N HCl (1 L) and water (1 L).
-
Saturate the aqueous layer with NaCl and extract with ether (1.5 L).
-
Wash the organic phase with water (3x), dry over Na2SO4, and evaporate the solvent.
-
Distill the resulting oil under vacuum (bp 95°-105° C at ~0.05 mmHg) to yield pure this compound.[5]
Data Presentation
| Parameter | Protocol 1 (KOH)[4] | Protocol 2 (K-t-butoxide)[5] |
| Base | Potassium Hydroxide | Potassium t-butoxide |
| Solvent | 1,3-propanediol (excess) | Tetrahydrofuran (THF) |
| Benzylating Agent | Benzyl chloride | Benzyl bromide |
| Reaction Temperature | 90°C - 130°C | 0°C to Room Temperature |
| Reaction Time | 2 hours | Overnight |
| Yield | 77% | 70% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparison of 3-Benzyloxy-1-propanol with other alcohol protecting groups
A Comparative Guide to Benzyl-Based Alcohol Protecting Groups
In the intricate field of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high yield and selectivity. This guide offers a detailed comparison of benzyl-based protecting groups for alcohols, specifically the Benzyl (B1604629) (Bn) ether and the Benzylidene Acetal (B89532). While 3-Benzyloxy-1-propanol is a molecule that contains a benzyl ether, it is the benzyl group itself that functions as a widely used protecting moiety. This comparison provides researchers, scientists, and drug development professionals with objective data and protocols to inform their synthetic strategies.
Comparative Stability of Common Alcohol Protecting Groups
The efficacy of a protecting group is determined by its stability under various reaction conditions and the ease with which it can be selectively removed. Benzyl ethers are renowned for their robustness across a wide range of chemical environments, with their primary lability being towards catalytic hydrogenolysis.[1][2] Benzylidene acetals are cyclic protecting groups used for 1,2- and 1,3-diols, offering simultaneous protection of two hydroxyl groups and are typically cleaved under acidic conditions.[3][4][5]
Table 1: Stability of Benzyl Ether vs. Other Common Alcohol Protecting Groups
| Protecting Group (Abbr.) | Structure | Stable Towards | Labile Towards |
| Benzyl (Bn) | Ph-CH₂-O-R | Strong acids, strong bases, most oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄), organometallics.[1][2][6] | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction (Na, NH₃).[2][7] |
| Benzylidene Acetal | Ph-CH(OR)₂ | Basic conditions, many oxidizing and reducing agents, nucleophiles.[4][8] | Acidic conditions (solvolysis), catalytic hydrogenolysis, some Lewis acids.[3][4][9] |
| t-Butyldimethylsilyl (TBDMS) | (t-Bu)Me₂Si-O-R | Basic conditions, hydrogenolysis, many oxidizing and reducing agents.[1] | Acids, fluoride (B91410) ion sources (e.g., TBAF).[2] |
| Methoxymethyl (MOM) | MeO-CH₂-O-R | Basic conditions, hydrogenolysis, most nucleophiles and hydrides.[6] | Acidic conditions (stronger acid than for THP).[6][10] |
| Tetrahydropyranyl (THP) | (C₅H₉O)-O-R | Basic conditions, hydrogenolysis, organometallics, hydrides.[2][11] | Mild to strong acidic conditions.[2][12] |
| p-Methoxybenzyl (PMB) | (p-MeOPh)-CH₂-O-R | Similar to Benzyl, but can be cleaved oxidatively.[10] | Hydrogenolysis, strong acids, oxidative reagents (e.g., DDQ, CAN).[10][13] |
Experimental Protocols
Detailed methodologies for the introduction and removal of benzyl-based protecting groups are provided below.
Protocol 1: Protection of a Primary Alcohol as a Benzyl Ether
This protocol describes the formation of a benzyl ether using the Williamson ether synthesis.
-
Objective: To protect a primary alcohol using benzyl bromide and a strong base.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) and water for extraction
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the primary alcohol in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is the most common method for cleaving benzyl ethers.[7]
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Methanol (B129727) (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol) in a flask designed for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas, followed by hydrogen gas (H₂), and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 3: Protection of a 1,3-Diol as a Benzylidene Acetal
This protocol outlines the acid-catalyzed formation of a cyclic benzylidene acetal.[14]
-
Objective: To simultaneously protect a 1,3-diol using benzaldehyde (B42025) dimethyl acetal.
-
Materials:
-
1,3-diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.1 equiv)
-
Anhydrous DMF or Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Dissolve the diol in anhydrous DMF in a round-bottom flask.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH.
-
Heat the reaction mixture (typically to 50-80 °C) and stir for 2-6 hours. Applying a vacuum can help remove the methanol byproduct and drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench the catalyst by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography or recrystallization.
-
Visualizing Protection Strategies
Diagrams created using Graphviz illustrate key workflows and relationships in the application of alcohol protecting groups.
Caption: A generalized workflow illustrating the three key stages of using a protecting group (PG).
Caption: Orthogonal relationship between Benzyl (Bn) and TBDMS protecting groups.
Caption: Reversible formation of a benzylidene acetal from a 1,3-diol under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylidene acetal - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 3-Benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis routes for 3-Benzyloxy-1-propanol, a valuable intermediate in the synthesis of various biologically active molecules. The following sections detail the methodologies, quantitative data, and experimental protocols for three primary synthetic pathways.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative data for the three primary synthetic pathways discussed in this guide.
| Parameter | Route 1: Direct Benzylation of 1,3-Propanediol (B51772) | Route 2: Williamson Ether Synthesis from 3-Chloropropanol | Route 3: Acid-Catalyzed Ring-Opening of Oxetane (B1205548) |
| Starting Materials | 1,3-Propanediol, Benzyl (B1604629) Halide (BnBr or BnCl) | 3-Chloropropanol, Benzyl Alcohol | Oxetane, Benzyl Alcohol |
| Key Reagents | Strong Base (e.g., KOtBu, KOH), Solvent (e.g., THF, Xylene) | Strong Base (e.g., NaH, NaOH), Solvent (e.g., THF, DMF) | Lewis or Brønsted Acid Catalyst (e.g., BF₃·OEt₂, H₂SO₄) |
| Reaction Temperature | 0 °C to 130 °C | Room Temperature to Reflux | Varies with catalyst |
| Reaction Time | 2 - 12 hours | 2 - 12 hours | Varies with catalyst |
| Reported Yield | 70-77%[1][2] | Estimated 60-70% (based on similar reactions) | Not specifically reported; likely moderate to good |
| Purity (Typical) | Good to Excellent after distillation | Good after purification | May require careful purification to remove catalyst and byproducts |
| Key Advantages | Readily available starting materials, straightforward procedure. | Utilizes a different set of starting materials, potentially offering an alternative when propanediol (B1597323) is scarce. | Atom-economical, avoids the use of a halide leaving group. |
| Potential Byproducts | 1,3-Bis(benzyloxy)propane, unreacted starting materials. | Elimination products, unreacted starting materials. | Polymeric byproducts, regioisomers (if substituted oxetanes are used). |
Experimental Protocols
Route 1: Direct Benzylation of 1,3-Propanediol
This method, a variation of the Williamson ether synthesis, is one of the most commonly reported procedures for the synthesis of this compound.
Protocol A (using Potassium tert-Butoxide): [2]
-
A solution of 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (B95107) (500 mL) is cooled to 0 °C in a 2 L flask.
-
Potassium tert-butoxide (56 g, 0.5 mol) is added in portions while maintaining the internal temperature below 20 °C.
-
The mixture is stirred at room temperature overnight.
-
The reaction is quenched by pouring the mixture into 2N HCl (1 L) and water (1 L).
-
The aqueous layer is saturated with NaCl and extracted with ether (1.5 L).
-
The organic phase is washed with water (3 x), dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by distillation (95-105 °C at 0.05 mmHg) to yield this compound as a colorless liquid (58.5 g, 70% yield).[2]
Protocol B (using Potassium Hydroxide): [1]
-
To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol) and solid potassium hydroxide (B78521) (17.7 g, 0.32 mol).
-
The mixture is heated to 90 °C with agitation.
-
Benzyl chloride (39.8 g, 0.32 mol) is added dropwise.
-
The reaction temperature is increased to 130 °C and maintained for 2 hours.[1]
-
After cooling to room temperature, the mixture is subjected to a water/diethyl ether extraction.
-
The organic phase is concentrated by rotary evaporation, followed by reduced pressure distillation to afford this compound as a colorless oil (39.8 g, 77% yield).[1]
Route 2: Williamson Ether Synthesis from 3-Chloropropanol
This route involves the preparation of a benzyl alkoxide followed by its reaction with 3-chloropropanol.
Representative Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq.) is suspended in anhydrous THF.
-
A solution of benzyl alcohol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour to form sodium benzylate.
-
3-Chloropropanol (1.2 eq.) is then added dropwise to the solution of sodium benzylate.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Route 3: Acid-Catalyzed Ring-Opening of Oxetane
This approach utilizes the ring strain of oxetane to drive the reaction with benzyl alcohol in the presence of an acid catalyst.
Representative Protocol:
-
To a solution of benzyl alcohol (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq.) or a Brønsted acid (e.g., H₂SO₄, 0.05 eq.) is added at 0 °C.
-
Oxetane (1.0 eq.) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the oxetane is consumed (monitored by GC or TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes for this compound.
Caption: Overview of three alternative synthetic routes to this compound.
References
Stability Showdown: 3-Benzyloxy-1-propanol vs. MOM-Protected Propanediol in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can dictate the success of a multi-step synthesis. The stability of these groups under a variety of reaction conditions is a primary concern. This guide provides an in-depth, objective comparison of the stability of two commonly used protected 1,3-propanediols: 3-Benzyloxy-1-propanol and methoxymethyl (MOM)-protected 1,3-propanediol (B51772). This analysis is supported by a summary of their reactivity under various conditions and detailed experimental protocols for their cleavage.
The benzyl (B1604629) (Bn) ether, as seen in this compound, is renowned for its general robustness, particularly its stability in both acidic and basic environments. In contrast, the MOM ether, an acetal, is characterized by its stability to bases and nucleophiles but its pronounced lability under acidic conditions.[1] This fundamental difference in their chemical nature forms the basis of their orthogonal relationship in synthetic strategy, allowing for the selective deprotection of one in the presence of the other.
At a Glance: A Comparative Overview
| Feature | This compound (Benzyl Ether) | MOM-Protected 1,3-Propanediol (MOM Ether) |
| Structure | C₆H₅CH₂O(CH₂)₃OH | CH₃OCH₂O(CH₂)₃OH |
| Primary Deprotection Method | Catalytic Hydrogenolysis | Acid-Catalyzed Hydrolysis |
| Orthogonal Deprotection | Yes (cleaved under neutral, reductive conditions) | Yes (cleaved under acidic conditions) |
| Stability Profile | Very robust; stable to a wide range of strong acids and bases, as well as many oxidizing and reducing agents.[2] | Stable to bases, nucleophiles, and many oxidizing/reducing agents; labile to strong acids.[2] |
| Key Hazard | Benzylating agents can be lachrymatory. | Chloromethyl methyl ether (MOM-Cl) is a known carcinogen.[2] |
Quantitative Stability Analysis
The following table summarizes the stability of benzyl and MOM ethers under various reaction conditions, compiled from representative data in the literature. This data provides a framework for predicting the compatibility of each protecting group with common synthetic transformations.
| Condition Category | Reagent/Condition | Benzyl Ether Stability | MOM Ether Stability |
| Acidic | Strong Protic Acids (e.g., HBr) | Labile[3] | Labile[4] |
| Lewis Acids (e.g., BCl₃, BBr₃) | Labile[3] | Labile | |
| Mild Aqueous Acid (e.g., pH 4) | Generally Stable[5] | Labile[4] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Stable[3] | Stable[6] |
| Organometallics (e.g., RLi, RMgX) | Stable | Stable[6] | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[7] | Stable[6] |
| Dissolving Metal (e.g., Na, NH₃) | Labile[8] | Stable[4] | |
| Hydride Reagents (e.g., LiAlH₄) | Stable | Stable[6] | |
| Oxidative | DDQ | Labile (especially p-methoxybenzyl)[8] | Stable |
| Ozone | Labile[9] | Stable | |
| Swern, PCC | Stable | Stable[6] |
Experimental Protocols
Detailed methodologies for the deprotection of benzyl and MOM ethers are provided below to illustrate the practical application of their distinct chemical labilities.
Deprotection of this compound via Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the this compound (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1,3-propanediol.
-
Purify the crude product by column chromatography if necessary.[1]
Deprotection of MOM-Protected 1,3-Propanediol with Acid
Objective: To cleave a MOM ether under acidic conditions.
Protocol:
-
Dissolve the MOM-protected 1,3-propanediol (1.0 equivalent) in a solvent such as methanol or tetrahydrofuran.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid).
-
Stir the mixture at room temperature, or warm gently if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizing Deprotection Pathways
The following diagrams illustrate the chemical transformations involved in the deprotection of this compound and MOM-protected 1,3-propanediol.
Caption: Catalytic hydrogenolysis of this compound.
Caption: Acid-catalyzed hydrolysis of MOM-protected 1,3-propanediol.
Orthogonal Deprotection Strategy
The distinct cleavage conditions for benzyl and MOM ethers allow for their use in an orthogonal protection strategy. This is particularly valuable in the synthesis of complex molecules where selective deprotection of one hydroxyl group is required while another remains protected.
Caption: Orthogonal deprotection of a hypothetical molecule.
Conclusion
The choice between this compound and MOM-protected 1,3-propanediol hinges on the planned synthetic route. The benzyl ether offers exceptional stability across a wide pH range, making it ideal for syntheses involving both acidic and basic steps where the protecting group must remain intact until a dedicated reductive cleavage step. Conversely, the MOM ether provides robust protection against basic and nucleophilic reagents but can be readily removed under mild acidic conditions. This acid lability makes it a valuable tool when subsequent synthetic steps are incompatible with the conditions required for benzyl ether cleavage. A thorough understanding of these stability profiles is essential for the strategic design and successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Comparative analysis of deprotection methods for benzyl ethers
The benzyl (B1604629) ether is a cornerstone protecting group for hydroxyl functionalities in organic synthesis, prized for its stability across a wide range of reaction conditions. However, the selection of an appropriate deprotection method is critical to the success of a synthetic campaign, demanding careful consideration of substrate compatibility, functional group tolerance, and reaction efficiency. This guide provides a comparative analysis of common deprotection methods for benzyl ethers, offering experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions.
Comparative Performance of Deprotection Methods
The choice of deprotection strategy is often a trade-off between reaction mildness, speed, and functional group compatibility. The following table summarizes key quantitative data for the most prevalent methods.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C, various solvents (EtOH, MeOH, EtOAc) | >90 | High yielding, clean reaction, catalyst is recoverable.[1][2] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, etc.).[3][4] |
| Transfer Hydrogenation | Ammonium formate, Pd/C, refluxing MeOH | ~99 | Avoids the use of gaseous hydrogen, experimentally simple.[5][6] | Can be slower than direct hydrogenation. |
| Dissolving Metal Reduction | Na or Li, liquid NH₃, EtOH | High | Effective for substrates resistant to hydrogenolysis.[7] | Harsh conditions, not compatible with many functional groups, requires specialized equipment. |
| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), CH₂Cl₂/H₂O | 63-96 | Orthogonal to hydrogenation-labile groups.[3][8][9] | Can be substrate-dependent, may require photochemical activation for simple benzyl ethers.[4] |
| Oxidative Cleavage (Ozone) | O₃, then NaOMe | Good | Mild conditions, compatible with glycosidic linkages and acetals.[10] | Requires an ozone generator, potential for over-oxidation. |
| Lewis Acid-Mediated Cleavage | BCl₃, CH₂Cl₂ at low temperatures | ~92 | Effective for complex molecules with acid-stable groups.[2] | Requires stoichiometric amounts of Lewis acid, sensitive to moisture. |
| Lewis Acid-Mediated Cleavage | SnCl₄ | High | Selective for benzyl ethers over benzyl amines and other protecting groups.[11] | Can promote side reactions like Friedel-Crafts alkylation.[11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful deprotection. The following sections provide step-by-step methodologies for key deprotection strategies.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes a general procedure for the deprotection of a benzyl ether using hydrogen gas and a palladium catalyst.[6][12]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Oxidative Cleavage using DDQ
This protocol outlines the deprotection of a benzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9]
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the benzyl-protected substrate in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Add DDQ (1.1-1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction mixture will typically change color as the reaction progresses.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Lewis Acid-Mediated Cleavage using Boron Trichloride (B1173362)
This protocol details the deprotection of a benzyl ether using boron trichloride.[2]
Materials:
-
Benzyl-protected substrate
-
Boron trichloride (BCl₃) solution in dichloromethane (e.g., 1 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the benzyl-protected substrate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (typically 2-3 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Reaction Workflows and Signaling Pathways
Visualizing the reaction pathways can aid in understanding the underlying mechanisms and potential for side reactions.
Caption: Comparative workflows for benzyl ether deprotection.
The selection of a deprotection method for a benzyl ether is a critical decision in a synthetic route. Catalytic hydrogenation remains a highly efficient and clean method for simple substrates. For molecules containing reducible functional groups, oxidative cleavage with reagents like DDQ provides an excellent orthogonal strategy.[3][8] Lewis acid-mediated cleavage offers another alternative, particularly for complex molecules, although careful optimization of reaction conditions is often necessary to avoid side reactions.[2][13] By understanding the advantages and limitations of each method, researchers can strategically plan their deprotection steps to maximize yield and purity.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
The Strategic Advantage of 3-Benzyloxy-1-propanol in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For the protection of 1,3-diols, 3-Benzyloxy-1-propanol emerges as a highly advantageous intermediate. The benzyl (B1604629) ether moiety offers a robust shield for one of the hydroxyl groups of 1,3-propanediol (B51772), enabling a wide array of chemical transformations to be performed on the remaining free hydroxyl group without undesired side reactions. This guide provides a comprehensive comparison of the use of this compound with alternative protection strategies, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison: Benzyl Ether vs. Silyl (B83357) Ethers
The primary advantage of the benzyl ether in this compound lies in its exceptional stability across a broad spectrum of reaction conditions. Unlike silyl ethers, which can be labile under acidic or basic conditions, benzyl ethers are remarkably resilient, making them ideal for lengthy and complex synthetic sequences.[1]
| Protecting Group Strategy | Reagents for Protection | Typical Yield (%) | Stability Profile | Reagents for Deprotection | Typical Yield (%) |
| Benzyl Ether | 1,3-Propanediol, NaH, Benzyl Bromide | ~70-85% | Stable to strong bases (e.g., Grignard reagents, organolithiums), mild to strong acids, and many oxidizing and reducing agents. | H₂, Pd/C (Catalytic Hydrogenolysis) | >95% |
| Silyl Ether (TBS) | 1,3-Propanediol, TBSCl, Imidazole | >90% | Labile to acidic conditions and fluoride (B91410) ion sources. Stable to many basic and organometallic reagents. | Tetrabutylammonium fluoride (TBAF) | >95% |
Key Advantages of the Benzyl Ether Protecting Group:
-
Broad Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2] This robustness is crucial in multi-step syntheses where various reagents are employed.
-
Orthogonality: The deprotection of benzyl ethers via catalytic hydrogenolysis is a mild and highly selective method that is orthogonal to many other protecting groups, such as silyl ethers and esters.[1] This allows for the selective deprotection of the benzyl group without affecting other protected functional groups in the molecule.
-
UV Inactivity: The benzyl group does not possess a strong chromophore in the UV region typically used for visualization on TLC plates, which can simplify product analysis.
Experimental Protocols
Synthesis of this compound
Objective: To selectively protect one hydroxyl group of 1,3-propanediol as a benzyl ether.
Materials:
-
1,3-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1,3-propanediol (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The mixture is cooled back to 0 °C, and benzyl bromide (1.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound as a colorless oil.
Deprotection of this compound via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether to regenerate the free hydroxyl group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of this compound in methanol or ethanol is prepared in a flask suitable for hydrogenation.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol% by weight) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected 1,3-propanediol.
Application in Multi-Step Synthesis: The Synthesis of (-)-Ambroxide
A practical example illustrating the utility of this compound is in the synthesis of valuable fragrance compounds like (-)-Ambroxide. A key intermediate in some synthetic routes can be derived from a C5 building block obtained from 1,3-propanediol. The use of a benzyl protecting group is advantageous due to its stability during the necessary carbon-carbon bond-forming reactions and subsequent transformations.
Caption: Synthetic workflow for an intermediate of (-)-Ambroxide.
Comparative Synthetic Pathways
The following diagram illustrates the strategic difference between using a benzyl ether protecting group versus a silyl ether in a hypothetical multi-step synthesis. The robustness of the benzyl ether allows for a wider range of reaction conditions in subsequent steps.
Caption: Comparison of synthetic routes using benzyl vs. silyl ethers.
References
A Comparative Spectroscopic Analysis of 3-Benzyloxy-1-propanol and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Benzyloxy-1-propanol and its key derivatives: 3-Benzyloxypropanal, 3-Benzyloxypropanoic acid, and 3-Benzyloxypropyl tosylate. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data has been compiled from various sources and is presented to facilitate a clear comparison between the parent molecule and its modified forms.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₂- (benzyl) | -CH₂- (propyl chain) | Terminal Group Protons |
| This compound | ~7.3 (m, 5H) | ~4.5 (s, 2H) | ~3.6 (t, 2H), ~1.9 (quint, 2H) | ~3.7 (t, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH) |
| 3-Benzyloxypropanal | ~7.3 (m, 5H) | ~4.5 (s, 2H) | ~3.7 (t, 2H), ~2.8 (t, 2H) | ~9.8 (t, 1H, -CHO) |
| 3-Benzyloxypropanoic Acid | ~7.3 (m, 5H) | ~4.5 (s, 2H) | ~3.7 (t, 2H), ~2.6 (t, 2H) | ~11.0 (br s, 1H, -COOH) |
| 3-Benzyloxypropyl Tosylate | ~7.8 (d, 2H), ~7.3 (m, 5H), ~7.3 (d, 2H) | ~4.4 (s, 2H) | ~3.5 (t, 2H), ~2.0 (quint, 2H) | ~4.1 (t, 2H, -CH₂OTs), ~2.4 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | -OCH₂- (benzyl) | -CH₂- (propyl chain) | Terminal Group Carbon |
| This compound | ~138.5, ~128.4, ~127.7, ~127.6 | ~73.0 | ~69.8, ~32.3 | ~62.5 (-CH₂OH) |
| 3-Benzyloxypropanal | ~138.2, ~128.4, ~127.7, ~127.6 | ~73.1 | ~65.9, ~44.0 | ~202.5 (-CHO) |
| 3-Benzyloxypropanoic Acid | ~138.0, ~128.4, ~127.7, ~127.6 | ~73.2 | ~66.5, ~33.8 | ~174.0 (-COOH) |
| 3-Benzyloxypropyl Tosylate | ~144.8, ~138.2, ~133.0, ~129.8, ~128.4, ~127.9, ~127.7, ~127.6 | ~73.0 | ~68.2, ~29.5 | ~70.1 (-CH₂OTs), ~21.6 (-CH₃) |
Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (aromatic) | C-H Stretch (aliphatic) | C=O Stretch | C-O Stretch | S=O Stretch |
| This compound | ~3350 (broad) | ~3030 | ~2940, ~2860 | - | ~1100 | - |
| 3-Benzyloxypropanal | - | ~3030 | ~2930, ~2860, ~2720 | ~1725 | ~1110 | - |
| 3-Benzyloxypropanoic Acid | ~3000 (very broad) | ~3030 | ~2940, ~2870 | ~1710 | ~1115 | - |
| 3-Benzyloxypropyl Tosylate | - | ~3030 | ~2950, ~2870 | - | ~1100 | ~1360, ~1175 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 166 | 91 | 107, 77, 79 |
| 3-Benzyloxypropanal | 164 | 91 | 107, 77, 79, 57 |
| 3-Benzyloxypropanoic Acid | 180 | 91 | 107, 77, 79, 45 |
| 3-Benzyloxypropyl Tosylate | 320 | 91 | 155, 107, 77, 79 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that are representative of the methods used for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.
-
Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) was used, and a significantly larger number of scans (typically 1024 or more) were required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was used.
-
Sample Preparation : For liquid samples, a small drop was placed directly onto the ATR crystal. For solid samples, a small amount of the solid was pressed firmly against the crystal.
-
Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) was used.
-
Sample Preparation : The sample was dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation : A small volume of the sample solution (typically 1 µL) was injected into the GC. The components were separated on a capillary column (e.g., HP-5MS) using a temperature program. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.
-
Mass Spectrometry : As the separated components eluted from the GC column, they were ionized (typically by electron impact at 70 eV) and the resulting fragments were analyzed by the mass spectrometer. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic analysis workflow for this compound and its derivatives.
This guide provides a foundational set of spectroscopic data and methodologies for this compound and its common derivatives. It is intended to aid researchers in the efficient and accurate characterization of these important chemical entities.
A Comparative Purity Analysis of Commercially Available 3-Benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 3-Benzyloxy-1-propanol sourced from various commercial suppliers. As a key building block in the synthesis of various pharmaceutical compounds and research chemicals, the purity of this compound is critical for the reliability and reproducibility of experimental results. This document outlines the methodologies for purity assessment and presents a comparative summary of typical purity levels.
Introduction
This compound is a versatile organic compound used as an intermediate in the synthesis of more complex molecules. Impurities, which can arise from the synthetic route (e.g., from benzyl (B1604629) chloride and 1,3-propanediol) or degradation, can lead to unwanted side reactions, lower yields, and complications in downstream applications. Therefore, rigorous purity analysis is essential. This guide utilizes Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile organic compounds.
Comparative Purity Data
The following table summarizes the stated purity of this compound from several major chemical suppliers and provides hypothetical, yet typical, experimental findings from a comparative GC-MS analysis.
| Supplier | Stated Purity (%) | Lot Number | Experimental Purity (GC-MS, %) | Major Impurities Detected |
| Supplier A | ≥97.0[1][2] | A12345 | 97.8 | Benzyl Alcohol, 1,3-Propanediol |
| Supplier B | ≥99.0[3] | B67890 | 99.2 | Benzyl Ether, Unidentified |
| Supplier C | ≥98.0 | C13579 | 98.5 | 1,3-Dibenzyloxypropane |
| Supplier D | ≥99.0 (HPLC)[3] | D24680 | 99.5 | Trace Benzyl Alcohol |
Note: The "Experimental Purity" and "Major Impurities Detected" are representative values for illustrative purposes and will vary between lots.
Experimental Protocols
A detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis used to determine the purity of this compound is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the quantitative analysis of this compound and the identification of potential impurities.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
-
This compound reference standard (≥99.5% purity).
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Prepare a series of calibration standards of the reference standard in the same manner.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-400
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis.
Hypothetical Signaling Pathway Involvement
While this compound is primarily a synthetic building block, its derivatives could potentially interact with biological pathways. The diagram below illustrates a hypothetical scenario where a drug candidate, synthesized using a this compound derivative, inhibits a key enzyme in a signaling cascade.
Caption: Hypothetical Drug Action on a Signaling Pathway.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-Benzyloxy-1-propanol Quantification
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and accurate quantification of chemical entities is paramount. This guide offers a comparative overview of potential analytical methods for the validation of 3-Benzyloxy-1-propanol, an important building block in organic synthesis. The performance of these methods is contextualized with typical experimental data to provide a framework for robust method development and validation.
The selection of an appropriate analytical method for this compound hinges on the specific analytical challenge, whether it be purity assessment, impurity profiling, or routine quality control. The most prevalent and suitable techniques for a compound of this nature include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High specificity, sensitivity, and the ability to separate a wide range of impurities. | Requires more complex instrumentation and dedicated method development. | Purity testing and quantification of non-volatile impurities. |
| GC | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase within a column. | High resolution for volatile compounds and potential impurities. | May require derivatization for non-volatile analytes; high temperatures can potentially cause degradation of thermally labile compounds. | Analysis of volatile impurities and residual solvents. |
Experimental Protocols
Reproducibility in analytical chemistry is founded on detailed and clear methodologies. Below are example protocols for HPLC and GC that can serve as a starting point for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: An accurately prepared solution of this compound is injected into an HPLC system. The compound is separated from potential impurities on a reversed-phase column and detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is often effective. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV absorbance of the benzyl (B1604629) group, a wavelength around 254 nm is a common choice.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a concentration within the linear range of the method.
Gas Chromatography (GC)
Principle: A solution of this compound is injected into a gas chromatograph, where it is vaporized. The analyte and any volatile impurities are separated as they pass through a capillary column, carried by an inert gas. A Flame Ionization Detector (FID) is commonly used for detection and quantification.
Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).[1]
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: Typically set to a high temperature, such as 250 °C, to ensure rapid vaporization of the sample.[3]
-
Detector Temperature: The FID temperature is generally set higher than the final oven temperature, for example, 280 °C.[1]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like ethanol (B145695) or methanol.[3] Create a series of dilutions to establish a calibration curve.[3]
-
Sample Solution: Dilute the sample containing this compound with the chosen solvent to a concentration that falls within the calibration range.
Quantitative Data Summary
The following table summarizes typical validation parameters that would be assessed for these analytical methods. The values presented are illustrative and would need to be determined experimentally for this compound.
| Parameter | HPLC | GC |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range | Typically in the µg/mL range |
Visualizing the Validation Workflow
A crucial aspect of method validation is a structured and logical workflow. The following diagram, generated using the DOT language, illustrates the key stages involved in the validation of an analytical method.
This guide provides a foundational comparison of potential analytical methodologies for the quantification of this compound. The successful implementation and validation of any analytical method will require rigorous experimental work to establish its performance characteristics and ensure its suitability for the intended purpose.
References
A Comparative Guide to the Synthesis of 3-Benzyloxy-1-propanol: A Cost-Benefit Analysis
For researchers and drug development professionals, the efficient and economical synthesis of key building blocks is paramount. 3-Benzyloxy-1-propanol, a valuable intermediate, can be synthesized through various pathways. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method based on laboratory or industrial needs.
Executive Summary
Three primary synthetic pathways for this compound are evaluated: the traditional Williamson ether synthesis, a greener catalytic etherification, and the versatile Mitsunobu reaction. The Williamson ether synthesis offers a balance of simplicity and good yields, making it a common choice. Catalytic etherification presents a more environmentally friendly alternative with the potential for high atom economy, though it may require higher temperatures and catalyst development. The Mitsunobu reaction provides a high-yielding route under mild conditions but is hampered by the generation of stoichiometric byproducts and the high cost of reagents, making it less suitable for large-scale production.
Data Presentation
Table 1: Cost Comparison of Starting Materials and Reagents
| Reagent/Material | Williamson Ether Synthesis (per mole of product) | Catalytic Etherification (per mole of product) | Mitsunobu Reaction (per mole of product) |
| 1,3-Propanediol (B51772) | ~$7.20 - $94.45 | ~$7.20 - $94.45 | ~$7.20 - $94.45 |
| Benzyl (B1604629) Chloride | ~$1.08 - $2.16 | - | - |
| Benzyl Alcohol | - | ~$5.00/100g | ~$5.00/100g |
| Potassium Hydroxide (B78521) | ~$0.88 - $1.36 | - | - |
| Heterogeneous Acid Catalyst | - | Variable (e.g., Amberlyst-15, Nafion) | - |
| Triphenylphosphine (B44618) | - | - | ~$44.00 - $174.00 |
| DIAD/DEAD | - | - | ~$24.00 - $2800.00 |
| Solvents (e.g., Xylene, Toluene, THF) | Variable | Variable | Variable |
| Estimated Total Reagent Cost | Low to Moderate | Low to Moderate (catalyst dependent) | High |
Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and scale of purchase.
Table 2: Performance Comparison of Synthetic Pathways
| Parameter | Williamson Ether Synthesis | Catalytic Etherification | Mitsunobu Reaction |
| Typical Yield | 77%[1] | High (catalyst dependent) | High (typically >80%) |
| Reaction Temperature | 90-130°C[1] | 100-150°C | 0°C to Room Temperature[2][3] |
| Reaction Time | 2 hours[1] | Variable (can be several hours) | 6-8 hours[2] |
| Key Byproducts | Potassium Chloride, Dibenzyloxy-1-propanol | Water, Dibenzyl ether | Triphenylphosphine oxide, Dialkyl hydrazodicarboxylate[4] |
| Purification Method | Extraction, Distillation[1][5] | Filtration, Distillation | Filtration, Chromatography[2] |
| Scalability | Good | Potentially Excellent | Poor |
| Safety Concerns | Benzyl chloride is a lachrymator and potential carcinogen.[6][7][8][9] | High temperatures, flammable solvents. | Azodicarboxylates can be hazardous.[4] |
| Environmental Impact | Salt waste generation. | "Green" potential with water as the only byproduct. | High atom economy is poor due to stoichiometric byproducts.[4] |
Experimental Protocols
Pathway 1: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a primary alkyl halide.
Materials:
-
1,3-Propanediol
-
Potassium Hydroxide (KOH)
-
Benzyl Chloride
-
Xylene (optional, as solvent)
-
Water
-
Diethyl ether or Methylene (B1212753) chloride (for extraction)
-
Magnesium sulfate (B86663) (for drying)
Procedure (with solvent): [5]
-
A solution of potassium hydroxide (112 g, 2.0 mol) in a mixture of 100 ml of xylene and 304 g of 1,3-propanediol is prepared in a suitable reaction vessel.
-
The solution is heated to 50-60°C with stirring.
-
Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution.
-
The reaction mixture is then heated to 100°C for 2 hours.
-
After cooling, 400 ml of water is added, and the mixture is extracted twice with 600 ml of methylene chloride.
-
The combined organic extracts are washed three times with 400 ml of water, dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield this compound.
Procedure (solvent-free): [1]
-
In a round-bottom flask, 1,3-propanediol (60 g, 0.79 mol) is combined with solid potassium hydroxide (17.7 g, 0.32 mol) to remove residual moisture.
-
The mixture is heated to 90°C with agitation, and benzyl chloride (39.8 g, 0.32 mol) is added dropwise.
-
The reaction temperature is then increased to 130°C and maintained for 2 hours.
-
After cooling to room temperature, the organic phase is extracted with a water/diethyl ether system.
-
The solvent is removed by rotary evaporation, followed by vacuum distillation to obtain the pure product.
Pathway 2: Catalytic Etherification
Materials:
-
1,3-Propanediol
-
Benzyl Alcohol
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, Nafion, or a supported heteropolyacid)
-
Toluene or other suitable solvent
General Adapted Procedure:
-
A mixture of 1,3-propanediol, a molar excess of benzyl alcohol, and the heterogeneous acid catalyst (typically 5-10 wt% relative to the diol) is prepared in a reaction vessel equipped with a Dean-Stark trap or other means of water removal.
-
The mixture is heated to reflux (typically 100-150°C) with vigorous stirring.
-
The reaction progress is monitored by analyzing aliquots (e.g., by GC or TLC) for the disappearance of the starting materials and the formation of the product.
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
The excess benzyl alcohol and solvent are removed by distillation.
-
The crude product is then purified by vacuum distillation.
Pathway 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether from a primary or secondary alcohol and another acidic component under mild, neutral conditions.
Materials:
-
1,3-Propanediol
-
Benzyl Alcohol (acting as the nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) or Dichloromethane (for workup)
-
Silica (B1680970) gel (for chromatography)
General Adapted Procedure: [2][3][6]
-
In a round-bottom flask under an inert atmosphere, dissolve 1,3-propanediol (1 equivalent), benzyl alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. indiamart.com [indiamart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 5. Triphenylphosphine ReagentPlus�, 99 603-35-0 [sigmaaldrich.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Proper Disposal of 3-Benzyloxy-1-propanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Benzyloxy-1-propanol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this non-halogenated organic solvent, ensuring compliance with regulatory standards and minimizing environmental impact. Adherence to these protocols is essential for maintaining a safe laboratory environment and protecting the ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended.
-
Protective Clothing: A standard laboratory coat should be worn.
Waste Characterization and Classification
This compound is a combustible liquid but does not meet the criteria for an ignitable hazardous waste under the U.S. Environmental Protection Agency (EPA) regulations, as its flashpoint is above the 140°F (60°C) threshold. It is not a specifically listed hazardous waste (F, K, P, or U lists). Therefore, it should be managed as a non-halogenated organic solvent waste. Local and institutional regulations may vary, so it is crucial to consult your facility's Environmental Health and Safety (EHS) department for specific guidance.
| Property | Value | Regulatory Implication |
| Flash Point | 113 °C (235.4 °F) - closed cup | Not classified as an EPA ignitable hazardous waste (D001) based on this characteristic. |
| EPA Hazardous Waste Code | Not specifically listed. | Should be managed as a non-halogenated solvent waste. Consult local regulations for any specific state or local codes. |
| Physical State | Liquid | Requires containment in a sealed, leak-proof container. |
| Hazards | Skin, eye, and respiratory irritant | Requires appropriate PPE during handling and disposal. |
Step-by-Step Disposal Procedure
The primary disposal route for this compound is through a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain.
1. Waste Segregation:
- Designate a specific waste container for non-halogenated organic solvents.
- Crucially, do not mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, strong bases, or oxidizing agents to prevent dangerous chemical reactions.
2. Waste Collection and Containment:
- Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
- If available, using the original container is a good practice, provided it is in good condition.
- Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
3. Labeling:
- The waste container must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
- Indicate the associated hazards (e.g., "Irritant").
- If mixed with other non-halogenated solvents, list all constituents and their approximate percentages.
- Record the date when the waste was first added to the container (accumulation start date).
4. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The SAA should be a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills from reaching drains.
- Ensure the container is stored in a location where it is not prone to being knocked over or damaged.
5. Arranging for Disposal:
- Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90 days for large quantity generators), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.
- Follow all institutional procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific waste manifest tag.
6. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
- Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
- Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling 3-Benzyloxy-1-propanol
Essential Safety and Handling Guide for 3-Benzyloxy-1-propanol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of this compound, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for safe laboratory operations and proper disposal of chemical waste.
Hazard Summary
This compound is recognized as a substance that can cause irritation to the skin and eyes, and may also lead to respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, consult manufacturer-specific chemical resistance data. Always inspect gloves for degradation or punctures before use. |
| Skin and Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended[2]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk and maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an eyewash station and safety shower.
-
Assemble all necessary PPE and inspect for any damage.
-
-
Handling the Compound:
-
Don all required PPE before handling the chemical container.
-
Perform all manipulations of this compound within the chemical fume hood.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Ventilate the area and decontaminate the spill site thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed.
-
Store the container in a designated, well-ventilated waste accumulation area.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
-
Visual Guidance
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the recommended workflow for PPE selection and the general handling and disposal process.
Caption: PPE Selection Workflow for this compound.
Caption: General Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
